KH7
Description
The exact mass of the compound 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15BrN4O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24) |
InChI Key |
WILMXUAKQKGGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |
Pictograms |
Acute Toxic |
Synonyms |
2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KH7, a Soluble Adenylyl Cyclase (sAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC). This document details its primary inhibitory activity, significant off-target effects, and the downstream cellular signaling pathways it modulates. Included are structured data tables for quantitative comparison, detailed experimental protocols for key assays, and mandatory visualizations to elucidate complex biological processes and workflows.
Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase
This compound is a specific inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase 10 (ADCY10). sAC is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is not regulated by G-proteins but is instead activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[3]
The primary mechanism of action of this compound involves the direct inhibition of sAC's enzymatic activity, leading to a reduction in intracellular cAMP levels. This inhibition has been demonstrated in various experimental systems, including studies using recombinant sAC protein and cell-based assays.[2] The inhibitory effect of this compound is selective for sAC over tmACs, with studies showing it to be inert towards tmACs at concentrations significantly higher than its IC50 for sAC.
Quantitative Inhibitory Data
The inhibitory potency of this compound against sAC has been characterized in multiple studies. The half-maximal inhibitory concentration (IC50) is consistently reported to be in the low micromolar range.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 3-10 µM | Recombinant human sACt protein | In vitro biochemical assay | [Not specified] |
| IC50 | 3-10 µM | Heterologously expressed sACt | Cellular assays | [Not specified] |
| Selectivity | Inert up to 300 µM | Transmembrane adenylyl cyclases (tmACs) | In vitro and whole-cell assays | [Not specified] |
Significant Off-Target Effects: A Critical Consideration
A crucial aspect for researchers utilizing this compound is its well-documented off-target effects, primarily impacting mitochondrial function. These non-specific actions can confound experimental results if not carefully considered.
Mitochondrial Uncoupling: this compound has been shown to act as a classical uncoupler of oxidative phosphorylation.[4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis that is independent of sAC inhibition.
Inhibition of the Electron Transport Chain: Evidence suggests that this compound can directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition further compromises mitochondrial respiration and cellular energy metabolism.
| Off-Target Effect | Mechanism | Consequence | Reference |
| Mitochondrial Uncoupling | Dissipation of the proton gradient across the inner mitochondrial membrane | Decreased mitochondrial ATP production | [4] |
| Complex I Inhibition | Direct inhibition of NADH:ubiquinone oxidoreductase | Reduced electron flow and ATP synthesis | [Not specified] |
Given these significant off-target effects, it is imperative for researchers to include appropriate controls in their experiments to distinguish between the effects of sAC inhibition and those related to mitochondrial dysfunction.
Downstream Signaling Pathways Modulated by this compound
By inhibiting sAC and subsequently reducing cAMP levels, this compound influences a variety of downstream signaling pathways. The most well-characterized of these is the cAMP-dependent protein kinase A (PKA) pathway.
The sAC-PKA-CREB Signaling Axis:
-
sAC Inhibition: this compound blocks the production of cAMP by sAC.
-
PKA Inactivation: The decrease in cAMP levels prevents the activation of PKA, a key downstream effector of cAMP.
-
Reduced CREB Phosphorylation: In its inactive state, PKA is unable to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in processes such as cell proliferation, differentiation, and survival.[3][5]
The inhibition of this pathway can lead to various cellular consequences, including alterations in gene expression, cell cycle progression, and apoptosis.[1][6]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The sAC-PKA-CREB signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing sAC inhibition by this compound.
Experimental Protocols
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring adenylyl cyclase activity.
Materials:
-
Recombinant human sAC protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP
-
[α-³²P]ATP
-
This compound stock solution (in DMSO)
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a final concentration of 0.1-1 µg of recombinant sAC protein, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Initiation: Start the reaction by adding [α-³²P]ATP to a final specific activity of ~1 x 10⁶ cpm/reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 100 µl of 1% SDS) and boiling for 3 minutes.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex AG 50W-X4 resin column to separate the [³²P]cAMP from the unreacted [α-³²P]ATP.
-
Elute the [³²P]cAMP from the Dowex column and apply it to an alumina column for further purification.
-
Elute the purified [³²P]cAMP from the alumina column with an appropriate buffer (e.g., imidazole-HCl).
-
-
Quantification: Add the eluted [³²P]cAMP to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced in each reaction. Determine the percent inhibition of sAC activity at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular cAMP Measurement using ELISA
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive ELISA kit.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (provided with the ELISA kit)
-
cAMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Allow the cells to adhere and grow overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined amount of time (e.g., 30 minutes to 1 hour). If studying stimulated cAMP production, add an sAC activator (e.g., bicarbonate) concurrently or prior to this compound treatment.
-
Cell Lysis: Aspirate the media and lyse the cells by adding the lysis buffer provided in the ELISA kit. Incubate as per the manufacturer's instructions to ensure complete lysis and release of intracellular cAMP.
-
ELISA Protocol:
-
Follow the specific instructions of the commercial ELISA kit. This typically involves adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the samples and standards for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the cAMP standards. Use the standard curve to determine the concentration of cAMP in each cell lysate sample. Calculate the percent reduction in cAMP levels at each this compound concentration compared to the vehicle-treated control.
Conclusion
This compound is a valuable tool for studying the physiological roles of soluble adenylyl cyclase. Its specific inhibition of sAC provides a means to investigate the downstream consequences of reduced intracellular cAMP signaling through pathways such as the PKA-CREB axis. However, researchers must remain vigilant of its significant off-target effects on mitochondrial function. Careful experimental design, including the use of appropriate controls, is essential to accurately interpret data generated using this inhibitor. The quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively and responsibly utilize this compound in their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of soluble adenylyl cyclase in cell death and growth [ouci.dntb.gov.ua]
The Influence of KH7 on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound KH7 and its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a widely recognized inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cellular signaling. This document consolidates quantitative data from various studies, presents detailed experimental protocols for measuring cAMP, and visualizes the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers investigating sAC-mediated signaling and the pharmacological modulation of intracellular cAMP.
Introduction: The Role of Soluble Adenylyl Cyclase and cAMP
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including gene transcription, metabolism, and cell proliferation. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases (ACs) and its degradation by phosphodiesterases. Mammalian cells possess two distinct classes of adenylyl cyclases: the well-characterized transmembrane adenylyl cyclases (tmACs) and the more recently discovered soluble adenylyl cyclase (sAC).
Unlike tmACs, which are typically activated by G-protein coupled receptors (GPCRs) at the plasma membrane, sAC is found in the cytoplasm, nucleus, and mitochondria. A defining characteristic of sAC is its unique mode of regulation; it is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, acting as a cellular sensor for these crucial physiological signals. This distinct localization and activation mechanism allows sAC to regulate specific subcellular cAMP pools and associated signaling cascades, independent of membrane receptor stimulation.
This compound: A Selective Inhibitor of Soluble Adenylyl Cyclase
This compound is a small molecule inhibitor that has been instrumental in elucidating the physiological roles of sAC. It acts as a specific inhibitor of sAC, with a reported IC50 value in the range of 3-10 µM against the recombinant sAC protein. By selectively blocking the activity of sAC, this compound allows researchers to dissect its contribution to intracellular cAMP production in various cell types and physiological contexts. It is important to note that some studies suggest potential off-target effects of this compound, particularly on mitochondrial ATP production at higher concentrations, which should be considered when interpreting experimental results.
Quantitative Analysis of this compound's Effect on Intracellular cAMP
The inhibitory effect of this compound on intracellular cAMP levels has been quantified in several cell types. The following tables summarize the available data, providing a clear comparison of its potency under different experimental conditions.
Table 1: Effect of this compound on LH-Stimulated cAMP Accumulation in MLTC-1 Leydig Cells
Mouse Leydig tumor cells (MLTC-1) are a common model for studying luteinizing hormone (LH) signaling and steroidogenesis. The following data, derived from a study by Nguyen et al. (2021), demonstrates the dose-dependent inhibition of LH-stimulated cAMP production by this compound.
| This compound Concentration (µM) | Mean Normalized Area Under the Curve (AUC) of Luminescence Signal (%) | Standard Error of the Mean (SEM) |
| 0 (Control) | 100 | ± 5.2 |
| 6.25 | 75.3 | ± 4.8 |
| 12.5 | 58.1 | ± 3.9 |
| 50 | 35.7 | ± 2.5 |
| 100 | 22.4 | ± 1.9 |
Data is expressed as a percentage of the control response to 0.7 nM human LH (hLH). The Area Under the Curve (AUC) of the luminescence signal from a cAMP-responsive luciferase reporter was measured over 60 minutes.
Table 2: Effect of this compound on Capacitation-Induced cAMP Increase in Sperm
Sperm capacitation is a series of physiological changes that are essential for fertilization and are known to be dependent on sAC-mediated cAMP production. A study by Hess et al. demonstrated that this compound effectively blocks this increase in cAMP.
| Treatment Condition | Effect on Intracellular cAMP Levels |
| Non-capacitating medium | Basal cAMP levels |
| Capacitating medium | Increased cAMP levels |
| Capacitating medium + 10 µM this compound | Blocks the capacitation-induced increase in cAMP |
| Capacitating medium + 50 µM this compound | Significant decrease in basal cAMP accumulation |
Signaling Pathways and Experimental Workflow
Soluble Adenylyl Cyclase Signaling Pathway
The following diagram illustrates the activation of soluble adenylyl cyclase (sAC) and its distinction from the transmembrane adenylyl cyclase (tmAC) pathway.
Caption: Soluble vs. Transmembrane Adenylyl Cyclase Pathways.
Experimental Workflow for Assessing this compound's Effect on Intracellular cAMP
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on intracellular cAMP levels.
Caption: Experimental workflow for cAMP measurement.
Experimental Protocols
This section provides detailed methodologies for two common types of assays used to quantify intracellular cAMP levels.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the principle of competition between unlabeled cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
cAMP ELISA Kit (containing anti-cAMP antibody-coated plate, HRP-linked cAMP, standards, wash buffer, substrate, and stop solution)
-
Cells of interest (e.g., MLTC-1 cells)
-
This compound
-
Stimulating agent (e.g., LH, bicarbonate)
-
0.1 M HCl for cell lysis
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Plating:
-
Culture cells to the desired confluency in appropriate media.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add serum-free medium containing various concentrations of this compound (and a vehicle control) to the wells.
-
Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent (e.g., LH) to the wells and incubate for the desired duration (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate at room temperature for 10-20 minutes.
-
Centrifuge the plate to pellet cell debris. The supernatant contains the intracellular cAMP.
-
-
cAMP ELISA:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and samples (cell lysates) to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add the HRP-linked cAMP conjugate to each well.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature with gentle shaking.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Luminescence-Based cAMP Assay (e.g., Promega's cAMP-Glo™ Assay)
This protocol is based on the principle that cAMP activates protein kinase A (PKA), which then consumes ATP. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.
Materials:
-
cAMP-Glo™ Assay Kit (or similar, containing cAMP-Glo™ Buffer, cAMP-Glo™ Substrate, and Kinase-Glo® Reagent)
-
Cells of interest engineered to express a luminescent reporter or co-cultured with sensor cells.
-
This compound
-
Stimulating agent
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture and plate cells in white, opaque 96-well plates as described for the ELISA protocol.
-
-
Cell Treatment:
-
Perform pre-incubation with this compound and stimulation as described in the ELISA protocol.
-
-
Luminescent Assay:
-
Follow the manufacturer's protocol. A general procedure is as follows:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.
-
Add the cAMP-Glo™ Detection Solution (containing PKA) and incubate to allow for the PKA reaction to proceed.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is inversely proportional to the amount of cAMP.
-
A standard curve can be generated using known concentrations of cAMP to quantify the absolute levels in the samples.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of soluble adenylyl cyclase in intracellular cAMP signaling. The data presented in this guide clearly demonstrates its inhibitory effect in various cellular contexts. The provided experimental protocols offer a starting point for researchers aiming to quantify the impact of this compound and other compounds on cAMP levels. The visualization of the sAC signaling pathway and a typical experimental workflow should aid in the design and interpretation of experiments in this field. As research into the subcellular compartmentalization of cAMP signaling continues, the precise application of inhibitors like this compound will remain crucial for advancing our understanding of cellular communication and for the development of novel therapeutic strategies.
The Core Function of Soluble Adenylyl Cyclase Inhibitor KH7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a vital intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a critical sensor of the intracellular environment. Its involvement in key physiological processes, including sperm motility and capacitation, apoptosis, and cellular metabolism, has made it an attractive target for pharmacological intervention. KH7 is a widely utilized small molecule inhibitor of sAC. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy, off-target effects, and its application in dissecting sAC-mediated signaling pathways.
Core Mechanism of Action
This compound acts as a selective inhibitor of soluble adenylyl cyclase. Its primary function is to block the synthesis of cAMP from ATP, a reaction catalyzed by sAC. This inhibition has been demonstrated to be non-competitive with respect to ATP. While the precise binding site and inhibitory mechanism are not fully elucidated, it is understood to interfere with the catalytic activity of the enzyme. This selectivity for sAC over tmACs makes this compound a valuable tool for distinguishing the roles of these two distinct cAMP sources within the cell.
Quantitative Data on this compound Efficacy and Specificity
The inhibitory potency of this compound against sAC has been characterized in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (in vitro) | 3-10 µM | Recombinant human sAC | [Not specified] |
| IC₅₀ (in vivo) | 3-10 µM | Cellular assays | [Not specified] |
| Selectivity | Little to no effect on tmACs | Up to 300 µM | [Not specified] |
It is important to note that at concentrations significantly above its IC₅₀ (e.g., >50 µM), this compound can exhibit non-specific, off-target effects, including membrane disruption.
Comparative Inhibitor Data
For context, the potency of other known sAC inhibitors is provided below.
| Inhibitor | IC₅₀ (in vitro) | Notes | Reference |
| LRE1 | ~5.3-11 µM | Allosteric inhibitor, binds to the bicarbonate binding site. | [1] |
| TDI-10229 | ~113.5-195 nM | Potent and orally bioavailable. | [2][3] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of sAC directly impacts intracellular cAMP levels, thereby modulating the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
sAC-PKA Signaling Pathway
The sAC-cAMP-PKA axis is a well-established signaling cascade. Upon sAC activation by bicarbonate and calcium, the resulting increase in cAMP leads to the activation of PKA. PKA, a serine/threonine kinase, then phosphorylates a multitude of substrate proteins, leading to diverse cellular responses. This compound, by blocking cAMP production, effectively dampens this entire pathway.
sAC-Epac Signaling Pathway
Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling. This compound can also abrogate this signaling cascade by preventing the initial cAMP production.
Off-Target Effects and Limitations
A critical consideration when using this compound is its potential for off-target effects, particularly on mitochondrial function. Studies have shown that this compound can act as a mitochondrial uncoupler, leading to a decrease in mitochondrial membrane potential and subsequent reduction in ATP production.[4][5] This effect is independent of its action on sAC and can confound the interpretation of experimental results, especially in studies focused on cellular metabolism and energy homeostasis. Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to account for these off-target effects.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research. Below are outlines for key experiments.
In Vitro Soluble Adenylyl Cyclase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Purified recombinant sAC protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, CaCl₂, and NaHCO₃)
-
[α-³²P]ATP
-
Unlabeled ATP
-
This compound stock solution (in DMSO)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, activators (bicarbonate and calcium), and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the reaction mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of [α-³²P]ATP and unlabeled ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percent inhibition of sAC activity at each this compound concentration to determine the IC₅₀.
Cellular cAMP Accumulation Assay (FRET-based)
This method allows for the real-time measurement of cAMP levels in living cells using a genetically encoded FRET-based biosensor.
Materials:
-
Cells expressing a FRET-based cAMP biosensor (e.g., HEK293 cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulus (e.g., forskolin for tmACs, or bicarbonate for sAC-expressing cells)
-
Fluorescence plate reader or microscope capable of FRET imaging
Procedure:
-
Plate cells expressing the FRET biosensor in a multi-well plate.
-
Replace the culture medium with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells to induce cAMP production.
-
Measure the FRET ratio (e.g., YFP/CFP emission ratio) over time.
-
Calculate the change in FRET ratio as an indicator of cAMP accumulation.
-
Determine the inhibitory effect of this compound on stimulus-induced cAMP production.
Assessment of Sperm Motility using Computer-Assisted Sperm Analysis (CASA)
CASA provides objective and quantitative measurements of various sperm motility parameters.
Materials:
-
Semen sample
-
Sperm wash medium
-
This compound stock solution (in DMSO)
-
CASA system (microscope with a camera and analysis software)
-
Counting chamber (e.g., Makler or Leja)
Procedure:
-
Prepare sperm suspension in a suitable medium.
-
Incubate sperm with varying concentrations of this compound or vehicle for a defined period.
-
Load a small aliquot of the sperm suspension into a pre-warmed counting chamber.
-
Place the chamber on the heated stage of the CASA microscope.
-
Record several fields of view.
-
The CASA software will analyze the video recordings to determine parameters such as:
-
Total motility (%)
-
Progressive motility (%)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
-
Compare the motility parameters between this compound-treated and control groups.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Materials:
-
Adherent cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium containing this compound or vehicle and incubate in a non-CO₂ incubator for 1 hour.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial stress test compounds to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Analyze the data to assess the impact of this compound on mitochondrial respiration.
Experimental and Logical Workflows
Conclusion
This compound remains a cornerstone tool for investigating the physiological roles of soluble adenylyl cyclase. Its selectivity for sAC over tmACs allows for the specific interrogation of the bicarbonate and calcium-sensitive cAMP signaling pathways. However, a thorough understanding of its dose-dependent efficacy and potential off-target effects on mitochondrial function is paramount for the accurate interpretation of experimental data. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the growing body of knowledge surrounding sAC-mediated cellular regulation. As more potent and specific sAC inhibitors, such as LRE1 and TDI-10229, become more widely available, comparative studies will be crucial for validating findings and further refining our understanding of this important signaling enzyme.
References
- 1. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional human sperm capacitation requires both bicarbonate-dependent PKA activation and down-regulation of Ser/Thr phosphatases by Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP/EPAC Signaling Enables ETV2 to Induce Endothelial Cells with High Angiogenesis Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to KH7: A Selective Soluble Adenylyl Cyclase (sAC) Inhibitor
This technical guide provides a comprehensive overview of the compound KH7, a selective inhibitor of soluble adenylyl cyclase (sAC). Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, its mechanism of action within the cAMP signaling pathway, experimental protocols for its use, and important considerations regarding its off-target effects.
Core Compound Information
This compound is a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for cAMP-mediated signaling pathways in various physiological processes.
| Property | Value | Citation(s) |
| CAS Number | 330676-02-3 | [1][2] |
| Molecular Weight | 419.30 g/mol | [1][2] |
| Chemical Name | (E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N′-(5-bromo-2-hydroxybenzylidene)propanehydrazide | [2] |
| Molecular Formula | C₁₇H₁₅BrN₄O₂S | [2] |
| Purity | ≥98% (HPLC) | [2] |
| IC₅₀ | 3 - 10 µM (in vivo) for soluble adenylyl cyclase (sAC) | [3] |
| Solubility | Soluble in DMSO to 100 mM | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by selectively targeting soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions and plays a critical role in cellular processes such as sperm motility and capacitation.[1]
By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, thereby modulating downstream signaling events mediated by protein kinase A (PKA) and other cAMP-dependent proteins. This makes this compound a valuable tool for studying the physiological roles of the sAC-cAMP signaling pathway.
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
This compound is frequently utilized in studies of sperm physiology, particularly in assays for capacitation and motility, which are sAC-dependent processes.
In Vitro Sperm Capacitation and Motility Assay
This protocol outlines a general procedure for assessing the effect of this compound on sperm capacitation and motility.
Materials:
-
Semen sample
-
Modified Human Tubal Fluid (mHTF) medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO₂)
-
Microscope with phase-contrast optics
-
Computer-Assisted Sperm Analysis (CASA) system (optional)
-
Fluorescent stains for viability and capacitation assessment (e.g., Hoechst 33258, Chlortetracycline)
Procedure:
-
Sperm Preparation: Liquefy the semen sample at 37°C for 30 minutes. Prepare a sperm suspension in mHTF medium.
-
Treatment with this compound: Aliquot the sperm suspension into different treatment groups:
-
Control (mHTF medium only)
-
Vehicle Control (mHTF with DMSO, matching the final concentration in the this compound group)
-
This compound treatment (mHTF with the desired final concentration of this compound, e.g., 10-50 µM)
-
-
Incubation: Incubate all samples for a specified period (e.g., 3-4 hours) at 37°C in a 5% CO₂ atmosphere to induce capacitation.
-
Motility Assessment:
-
Place a small aliquot of each sample on a pre-warmed microscope slide.
-
Observe sperm motility using phase-contrast microscopy.
-
For quantitative analysis, utilize a CASA system to measure parameters such as percentage of motile sperm, progressive motility, and velocity.
-
-
Capacitation Assessment:
-
Use appropriate fluorescent staining techniques to assess the capacitation status of the sperm.
-
For example, chlortetracycline (CTC) staining can be used to differentiate between non-capacitated, capacitated, and acrosome-reacted sperm based on their fluorescence patterns.
-
-
Data Analysis: Statistically compare the results from the different treatment groups to determine the effect of this compound on sperm motility and capacitation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Off-Target Effects and Considerations
While this compound is a selective inhibitor of sAC, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have shown that this compound can impact mitochondrial function.
| Off-Target Effect | Observation | Citation(s) |
| Mitochondrial ATP Production | This compound can inhibit mitochondrial ATP production by acting as a classical uncoupler. | [3] |
| Cytotoxicity | Non-specific membrane disruption effects have been observed at concentrations above 50 µM. | [2] |
These findings suggest that caution should be exercised when using this compound, and appropriate controls should be included to distinguish between sAC-specific and off-target effects. It is recommended to use the lowest effective concentration of this compound and to verify findings with other sAC inhibitors or genetic approaches where possible.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of soluble adenylyl cyclase in a variety of biological systems. Its selectivity for sAC allows for the targeted study of cAMP signaling pathways independent of transmembrane adenylyl cyclases. By understanding its properties, mechanism of action, and potential off-target effects as detailed in this guide, researchers can effectively employ this compound to advance our understanding of sAC-mediated physiological processes.
References
- 1. The "soluble" adenylyl cyclase in sperm mediates multiple signaling events required for fertilization. [vivo.weill.cornell.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility and Application of KH7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KH7 is a potent and selective cell-permeable inhibitor of soluble adenylyl cyclase (sAC), an important enzyme in cellular signaling. Its utility in research and drug development is contingent on a thorough understanding of its physicochemical properties, particularly its solubility, as well as the methodologies for its use in experimental settings. This guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, detailed protocols for its preparation and use, and a depiction of its mechanism of action within the sAC signaling pathway.
Quantitative Solubility Data
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the known quantitative solubility of this compound in several common laboratory solvents. It is important to note that for less soluble solvents, heating and sonication can be employed to aid dissolution.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20, 25[1] | > 47.7, 59.6 | Clear solution is readily achievable. |
| Dimethylformamide (DMF) | 30[1] | 71.5 | High solubility. |
| Ethanol | 0.5[1] | 1.2 | Sparingly soluble. |
| Co-solvent Mixture 1 | ≥ 2.08 | ≥ 4.96 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution. |
| Co-solvent Mixture 2 | ≥ 2.08 | ≥ 4.96 | 10% DMSO, 90% Corn Oil. Results in a clear solution. |
| Co-solvent Mixture 3 | 2.5 | 5.96 | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution; sonication is required.[1] |
Molecular Weight of this compound: 419.3 g/mol
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.193 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C and/or place it in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no particulates are present.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular assays.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile physiological buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thawing the Stock Solution: Thaw the concentrated this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to maintain the final concentration of DMSO in the working solution below 0.5% to avoid solvent-induced cytotoxicity.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing of the working solution.
-
Application to Cells: Add the prepared working solution to the cell cultures as per the experimental design. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
Visualizing Key Processes
This compound Mechanism of Action: Inhibition of the Soluble Adenylyl Cyclase (sAC) Signaling Pathway
This compound acts as a selective inhibitor of soluble adenylyl cyclase (sAC). The following diagram illustrates the sAC signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits sAC, blocking cAMP production.
Generalized Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the biological effects of this compound in a cell-based assay.
Caption: A typical workflow for this compound experiments.
Logical Relationship of this compound's Molecular Action
This diagram illustrates the logical flow of events from the presence of sAC activators to the cellular response, and how this compound interrupts this process.
Caption: Logical flow of this compound's inhibitory action.
Conclusion
This technical guide provides essential information for the effective use of the sAC inhibitor, this compound. The tabulated solubility data and detailed experimental protocols offer a practical resource for researchers. Furthermore, the visualized signaling pathway, experimental workflow, and logical relationships aid in the conceptual understanding of this compound's application in studying sAC-mediated cellular processes. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes in the investigation of sAC signaling and its role in health and disease.
References
The Core of KH7: A Technical Guide for Researchers
KH7 is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for various physiological processes. This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action, and its application in key research areas, including sperm function, apoptosis, and epithelial ion transport. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of associated signaling pathways.
Chemical and Physical Properties of this compound
This compound, with the chemical name (±)-2-(1H-benzimidazol-2-ylthio)propanoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, is a small molecule inhibitor widely used in cell biology research.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₇H₁₅BrN₄O₂S[1][2][3][4][5] |
| Molecular Weight | 419.30 g/mol [2][3][4][5] |
| CAS Number | 330676-02-3[2][3][4][5] |
| Appearance | Powder[6] |
| Purity | ≥98% (HPLC)[3][4] |
| IC₅₀ for sAC | 3-10 µM[4][5][7] |
| Solubility | DMSO: >20 mg/mL, DMF: 30 mg/mL, Ethanol: 0.5 mg/mL[1][8] |
| Storage | Store at +4°C[5] or 2-8°C[6] |
Mechanism of Action
This compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[2][4][5] Unlike transmembrane adenylyl cyclases (tmACs) that are typically activated by G-protein coupled receptors, sAC is a cytosolic enzyme that is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. sAC plays a vital role in generating the second messenger cyclic adenosine monophosphate (cAMP) in specific subcellular compartments.[1] this compound exerts its inhibitory effect by blocking the synthesis of cAMP by sAC, with little to no effect on tmACs at concentrations up to 300 µM.[4][5] It is important to note that at concentrations above 50 µM, this compound may exhibit non-specific membrane-disrupting effects.[1][2]
Key Research Applications and Signaling Pathways
This compound has been instrumental in elucidating the role of sAC in several critical cellular processes. The following sections detail its application in three major research areas, complete with summaries of experimental protocols and diagrams of the signaling pathways involved.
Sperm Capacitation and Motility
Soluble adenylyl cyclase is the predominant source of cAMP in male germ cells and is essential for sperm motility and capacitation—the final maturation process required for fertilization.[2][4] Bicarbonate, present in the female reproductive tract, activates sAC in sperm, initiating a signaling cascade that leads to hyperactivated motility and the ability to fertilize an egg.
Based on the methodologies described by Hess et al. (2005), a typical IVF experiment to assess the effect of this compound would involve the following steps:
-
Sperm Collection and Capacitation: Sperm are collected from the cauda epididymis of male mice and incubated in a capacitation medium containing bicarbonate.
-
This compound Treatment: The capacitated sperm are then treated with varying concentrations of this compound (e.g., 10-50 µM) or a vehicle control (DMSO).
-
IVF Procedure: Oocytes are collected from superovulated female mice and co-incubated with the treated sperm.
-
Fertilization Assessment: After a set incubation period, the oocytes are examined for evidence of fertilization, such as the presence of two pronuclei.
-
Data Analysis: The percentage of fertilized oocytes in the this compound-treated group is compared to the control group to determine the inhibitory effect of this compound on fertilization.
Caption: sAC-mediated signaling pathway in sperm capacitation and its inhibition by this compound.
Mitochondria-Dependent Apoptosis
This compound has been used to demonstrate the role of sAC in the intrinsic pathway of apoptosis, particularly in response to cellular stress such as acidosis.[1] Under such conditions, sAC can translocate to the mitochondria, leading to a localized increase in cAMP and the initiation of the apoptotic cascade.
Drawing from the experimental procedures outlined by Kumar et al. (2009), a study on the pro-apoptotic role of sAC using this compound would typically include:
-
Cell Culture and Stress Induction: Rat coronary endothelial cells are cultured and then subjected to acidic stress (e.g., incubation at an extracellular pH of 6.4) to induce apoptosis.
-
This compound Treatment: Cells are pre-treated with this compound (e.g., 10 µM) prior to the induction of stress.
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and cleavage of key apoptotic proteins, such as caspase-9 and PARP, by Western blotting.
-
Immunofluorescence: The translocation of pro-apoptotic proteins like Bax to the mitochondria is visualized using immunofluorescence microscopy.
-
Cytochrome c Release Assay: The release of cytochrome c from the mitochondria into the cytosol is quantified, often by ELISA or Western blotting of cytosolic and mitochondrial fractions.
Caption: Role of sAC in mitochondria-dependent apoptosis and its inhibition by this compound.
Regulation of Epithelial Na⁺ Transport
In epithelial tissues, such as the kidney collecting duct, sAC plays a role in regulating ion transport. This compound has been used to demonstrate that sAC activity is important for modulating the function of the epithelial Na⁺ channel (ENaC) and the Na⁺,K⁺-ATPase.
Based on the work of Hallows et al. (2009), an experiment to investigate the role of sAC in Na⁺ transport using this compound would follow these general steps:
-
Cell Culture: A mouse cortical collecting duct cell line (mpkCCD) is cultured on permeable supports to form a polarized epithelial monolayer.
-
Ussing Chamber Electrophysiology: The permeable supports with the cell monolayers are mounted in an Ussing chamber.
-
Short-Circuit Current (Isc) Measurement: The transepithelial Na⁺ current is measured as the short-circuit current (Isc).
-
This compound Treatment: this compound is added to the basolateral side of the epithelium, and the change in Isc is recorded to determine the effect of sAC inhibition on Na⁺ transport.
-
Agonist Stimulation: The effect of this compound can also be tested in the presence of agonists that stimulate Na⁺ transport (e.g., aldosterone or vasopressin) to see if sAC is involved in the stimulated response.
Caption: Logical workflow of sAC-mediated regulation of epithelial Na⁺ transport.
Conclusion
This compound is a powerful research tool for investigating the diverse roles of soluble adenylyl cyclase. Its selectivity for sAC over tmACs allows for the targeted study of bicarbonate- and calcium-regulated cAMP signaling pathways. The experimental frameworks and signaling pathways detailed in this guide provide a foundation for researchers to design and interpret studies utilizing this important inhibitor. As with any pharmacological agent, careful consideration of its concentration-dependent effects and potential off-target activities is essential for robust and reliable experimental outcomes.
References
- 1. Soluble Adenylyl Cyclase Controls Mitochondria-dependent Apoptosis in Coronary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Intracellular Cyclic AMP Signal Transduction in the Capacitation and Subsequent Hyperactivation of Mouse and Boar Spermatozoa [jstage.jst.go.jp]
- 4. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Target Specificity and Selectivity of KH7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH7 is a widely utilized small molecule inhibitor primarily targeting soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are activated by G-protein coupled receptors (GPCRs) in response to extracellular signals, sAC is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This distinct regulatory mechanism positions sAC as a critical player in a variety of physiological processes, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against its primary target, soluble adenylyl cyclase (sAC), and its selectivity over transmembrane adenylyl cyclases (tmACs) are summarized below.
| Target | IC50 (µM) | Assay Conditions | Reference(s) |
| Soluble Adenylyl Cyclase (sAC) | 3 - 10 | Recombinant purified human sACt protein and heterologously expressed sACt in cellular assays.[1][2][3] | [1][2][3] |
| Transmembrane Adenylyl Cyclases (tmACs) | > 300 | Inert towards tmACs in vitro and in whole cells at concentrations up to 300 µM.[2][4][5] | [2][4][5] |
Table 1: Potency and Selectivity of this compound
Off-Target Profile
A critical aspect of drug development is understanding a compound's off-target effects. Research has indicated that this compound can impact mitochondrial function.
| Off-Target Effect | Effective Concentration | Mechanism | Reference(s) |
| Mitochondrial Uncoupling | Not explicitly quantified in IC50 | Acts as a classical uncoupler, leading to a decrease in mitochondrial ATP production. This effect should be considered when interpreting experimental results. |
Table 2: Known Off-Target Effects of this compound
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified sAC.
Materials:
-
Purified recombinant human sAC (truncated form, sACt)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM ATP
-
This compound stock solution (in DMSO)
-
[α-³²P]ATP
-
Dowex and Alumina columns for separation of [³²P]cAMP
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified sACt enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 1% SDS).
-
Separate the product, [³²P]cAMP, from the substrate, [α-³²P]ATP, using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Adenylyl Cyclase Activity Assay
This assay assesses the potency of this compound in a cellular context, typically using cells overexpressing sAC.
Materials:
-
HEK293 cells stably overexpressing sAC (e.g., 4-4 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Lysis buffer (e.g., 0.1 M HCl)
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
Procedure:
-
Seed the sAC-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 10-30 minutes).
-
Stimulate cAMP production by adding a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cAMP accumulation for each this compound concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This assay is used to evaluate the effect of this compound on mitochondrial respiration and to investigate its uncoupling activity.
Materials:
-
Intact cells (e.g., a relevant cell line for the research question)
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a known mitochondrial uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).
Procedure:
-
Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator for 1 hour before the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and monitor the change in OCR. An increase in OCR is indicative of mitochondrial uncoupling.
-
Sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Analyze the data to quantify the effect of this compound on these parameters. The increase in OCR after this compound treatment, which is not coupled to ATP synthesis (as it persists in the presence of oligomycin), confirms its uncoupling effect.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and this compound Inhibition.
Caption: Transmembrane Adenylyl Cyclase (tmAC) Signaling Pathway.
Caption: Experimental Workflow for Determining this compound IC50 against sAC.
Conclusion
This compound is a potent and selective inhibitor of soluble adenylyl cyclase, demonstrating a clear preference for sAC over tmACs. This specificity makes it a valuable tool for dissecting the physiological roles of sAC-mediated signaling. However, researchers must remain cognizant of its potential off-target effects, particularly its ability to act as a mitochondrial uncoupler, which may confound experimental results if not properly controlled for. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support the rigorous and reproducible investigation of this compound's biological activities and to facilitate the development of more refined chemical probes targeting the sAC pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Soluble Adenylyl Cyclase (sAC) and its Modulation by KH7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial intracellular source of the second messenger cyclic AMP (cAMP).[1][2] Unlike its membrane-bound counterparts (transmembrane adenylyl cyclases or tmACs), sAC is distributed throughout the cytoplasm, nucleus, and mitochondria, allowing for compartmentalized cAMP signaling.[3][4] sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+) ions, positioning it as a key sensor of cellular metabolic state and ion flux.[1][3] This guide provides an in-depth technical overview of sAC, its role in various cellular processes, and the utility of the small molecule inhibitor KH7 in elucidating its function.
The sAC-cAMP Signaling Axis
Soluble adenylyl cyclase catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that influences a wide array of cellular functions.[1][3] The downstream effects of sAC-generated cAMP are primarily mediated by two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[4][5][6]
-
Protein Kinase A (PKA): Upon cAMP binding, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, thereby regulating their activity. The sAC-cAMP-PKA pathway is particularly prominent in mitochondria, where it modulates the activity of the electron transport chain and ATP production.[3]
-
Exchange Protein directly Activated by cAMP (EPAC): EPAC proteins act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2, influencing processes such as cell adhesion and proliferation.[5][6][7]
The precise downstream consequences of sAC activation are highly dependent on the subcellular localization of sAC and the specific complement of cAMP effectors and substrates present in that compartment.
Physiological and Pathophysiological Roles of sAC
The ubiquitous expression and unique activation mechanism of sAC implicate it in a diverse range of physiological processes.
-
Sperm Motility and Fertilization: sAC is indispensable for sperm capacitation, a series of physiological changes that enable sperm to fertilize an egg. Bicarbonate-mediated activation of sAC in sperm leads to increased cAMP levels, which in turn triggers hyperactivated motility and the acrosome reaction.[8]
-
Energy Metabolism and Mitochondrial Function: Within the mitochondrial matrix, sAC acts as a sensor of bicarbonate produced by the Krebs cycle. The resulting cAMP production stimulates PKA, which then phosphorylates and enhances the activity of oxidative phosphorylation (OXPHOS) complexes, thereby boosting ATP synthesis.[3]
-
Apoptosis and Cell Proliferation: sAC-mediated signaling has been implicated in both cell survival and cell death pathways. In some contexts, sAC-cAMP signaling can promote the translocation of pro-apoptotic proteins to the mitochondria, initiating the intrinsic apoptotic pathway.[3] Conversely, in other cell types, sAC activity is linked to increased cell proliferation.[7]
-
Insulin Release: sAC is involved in the complex regulation of insulin secretion from pancreatic beta cells.[9][10]
Given its involvement in these fundamental processes, dysregulation of sAC activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.
This compound: A Key Pharmacological Tool
This compound is a widely used, cell-permeable small molecule inhibitor of sAC.[5] It has been instrumental in dissecting the specific roles of sAC versus tmACs in a variety of cellular contexts.
Quantitative Data on this compound Inhibition
| Parameter | Value | Cell/System Type | Reference |
| IC50 for sACt | 3-10 µM | Recombinant human sACt protein | [5] |
| IC50 for Mn2+-dependent sAC activity | 2.7 ± 1.3 µM | Purified rat sACt | [11] |
| Effect on cAMP levels in sperm | Blocks capacitation-induced cAMP increase | Sperm | [5] |
| Effect on cardiac contractility | ~20% negative inotropic effect | Myocytes | [5] |
Off-Target Effects and Considerations
It is crucial for researchers to be aware of the potential off-target effects of this compound, particularly its impact on mitochondrial function independent of sAC inhibition. Studies have shown that this compound can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP production through a mechanism distinct from its action on sAC.[7][11][12][13][14][15] This is a critical consideration when interpreting experimental results, and appropriate control experiments are essential. Newer, more specific sAC inhibitors are under development.[12]
Experimental Protocols
sAC Activity Assay (General Protocol)
This protocol provides a framework for measuring sAC activity in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.5% Nonidet P-40) and protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Adenylyl Cyclase Assay:
-
Incubate the cell lysate with an assay buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Include activators such as NaHCO3 and CaCl2 in the experimental samples.
-
For this compound inhibition studies, pre-incubate the lysate with the desired concentration of this compound before adding the assay buffer.
-
-
cAMP Measurement:
-
Terminate the reaction (e.g., by boiling).
-
Quantify the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or by other methods such as radioimmunoassay (RIA).
-
Measurement of Mitochondrial Respiration
High-resolution respirometry is used to assess mitochondrial oxygen consumption.
-
Cell Preparation:
-
Harvest cells and resuspend them in a respiration buffer.
-
-
Respirometry:
-
Add the cell suspension to the oxygraph chamber.
-
Record baseline cellular respiration.
-
To study the effects of this compound, inject the desired concentration of the inhibitor into the chamber and record the change in oxygen consumption.
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to investigate the specific effects on different respiratory chain complexes. This involves the sequential addition of various substrates and inhibitors.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The sAC signaling pathway, its activators, inhibition by this compound, and downstream cellular responses.
Caption: A generalized experimental workflow for investigating the effects of this compound on sAC-mediated cellular processes.
Conclusion
Soluble adenylyl cyclase is a critical intracellular signaling molecule that plays a multifaceted role in cellular physiology. The inhibitor this compound has been an invaluable tool for distinguishing the functions of sAC from those of tmACs. However, a thorough understanding of its potential off-target effects, particularly on mitochondrial respiration, is essential for the rigorous interpretation of experimental data. Future research with more specific sAC inhibitors will further refine our understanding of this important enzyme and its potential as a therapeutic target in a variety of diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct intracellular sAC-cAMP domains regulate ER Ca2+ signaling and OXPHOS function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and functional characterization of insulin-releasing human pancreatic beta cell lines produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid increases glucose cycling and inhibits insulin release in pancreatic islets of ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KH7 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH7 is a potent and specific cell-permeable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Unlike transmembrane adenylyl cyclases (tmACs), which are activated by G-protein coupled receptors, sAC is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions and is found in the cytoplasm, nucleus, and mitochondria. By inhibiting sAC, this compound provides a valuable tool for investigating the distinct roles of sAC-mediated cyclic AMP (cAMP) signaling in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolic regulation. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: this compound Inhibitory Concentration (IC50) Values
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Recombinant human sACt protein | N/A | Biochemical Assay | 3-10 | [1] |
| Heterologously expressed sACt | Cellular Assay | Cellular Assay | 3-10 | [1] |
| MLTC-1 | Mouse Leydig tumor cells | cAMP accumulation | ~50 (for significant inhibition) |
Signaling Pathway
The canonical cAMP signaling pathway involves the activation of adenylyl cyclases, leading to the conversion of ATP to cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating a wide array of cellular functions. This compound specifically targets the soluble adenylyl cyclase (sAC), allowing for the dissection of its specific contributions to this pathway, independent of transmembrane adenylyl cyclase (tmAC) activity.
Caption: this compound inhibits soluble adenylyl cyclase (sAC), blocking cAMP production.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability with this compound using an MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting range is 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Experimental Workflow:
Caption: Workflow for apoptosis detection with this compound via Annexin V/PI staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then add trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for cAMP Signaling Pathway Components
This protocol describes how to perform a Western blot to analyze the phosphorylation status of key proteins in the cAMP signaling pathway, such as PKA substrates, following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of cAMP signaling after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Activator of cAMP signaling (e.g., Forskolin for tmACs, or a cell-permeable cAMP analog as a positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-total PKA, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration for a specific time. To observe inhibition of stimulated cAMP signaling, pre-treat with this compound before adding an activator.
-
Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and/or a loading control (e.g., actin or tubulin).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
Application of KH7 in Sperm Capacitation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm capacitation is a crucial series of physiological and biochemical modifications that spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an oocyte. This complex process involves a cascade of signaling events, including the production of cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent protein tyrosine phosphorylation. A key enzyme in this pathway is the soluble adenylyl cyclase (sAC), which is responsible for generating cAMP in sperm.
KH7 is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), with a reported half-maximal inhibitory concentration (IC50) in the range of 3-10 µM.[1] By targeting sAC, this compound effectively blocks the downstream signaling cascade essential for sperm capacitation. This property makes this compound a valuable pharmacological tool for researchers studying the molecular mechanisms of sperm function, investigating potential contraceptive targets, and developing drugs that may impact male fertility. These application notes provide a comprehensive overview of the use of this compound in sperm capacitation studies, including its mechanism of action, effects on sperm function, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic site of soluble adenylyl cyclase (sAC). The capacitation process is initiated by the influx of bicarbonate (HCO3-) and calcium (Ca2+) ions into the sperm cell. These ions stimulate sAC activity, leading to the conversion of ATP into cAMP. Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates a variety of substrate proteins on serine and threonine residues. This PKA-dependent phosphorylation is a critical step that triggers a downstream cascade of protein tyrosine phosphorylation, ultimately leading to the functional changes associated with capacitation, such as hyperactivated motility and the acrosome reaction.
By inhibiting sAC, this compound prevents the initial rise in intracellular cAMP, thereby blocking the entire downstream signaling cascade.[1] Studies have shown that treatment of human sperm with this compound leads to undetectable levels of cAMP and a lack of PKA-induced phosphorylation.[2] Consequently, the subsequent increase in protein tyrosine phosphorylation, a hallmark of capacitation, is significantly diminished.
Data Presentation: Effects of this compound on Sperm Capacitation Parameters
The following table summarizes the reported effects of this compound on key sperm capacitation parameters. It is important to note that the literature often provides qualitative descriptions of inhibition. Researchers are encouraged to perform dose-response experiments to determine the optimal this compound concentration for their specific experimental conditions.
| Parameter | Species | This compound Concentration | Observed Effect | Reference |
| cAMP Levels | Human | 75 µM | Undetectable levels of cAMP. | [2] |
| PKA Substrate Phosphorylation | Human | 75 µM | Lack of PKA-induced phosphorylation. | [2] |
| Protein Tyrosine Phosphorylation | Human | 75 µM | Significant decrease in tyrosine phosphorylation. | |
| Chemotaxis | Ciona intestinalis | 10 µM | Significant inhibition of sperm chemotaxis. | |
| Hyperactivated Motility | General | Not specified | Inhibition of hyperactivated motility. | |
| Acrosome Reaction | General | Not specified | Inhibition of the acrosome reaction. |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound to study sperm capacitation.
Protocol 1: Assessment of this compound on Sperm Motility and Hyperactivation using Computer-Assisted Sperm Analysis (CASA)
Objective: To quantitatively assess the effect of this compound on human sperm motility parameters, including hyperactivation.
Materials:
-
Human semen samples from healthy donors.
-
Sperm washing medium (e.g., Human Tubal Fluid (HTF) medium supplemented with 0.3% BSA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Computer-Assisted Sperm Analysis (CASA) system.
-
Microscope slides and coverslips.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Sperm Preparation:
-
Allow semen to liquefy for 30-60 minutes at 37°C.
-
Perform a swim-up or density gradient centrifugation to select for motile sperm.
-
Wash the motile sperm fraction with sperm washing medium and resuspend to a final concentration of 10-20 x 10^6 sperm/mL.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in pre-warmed sperm washing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aliquot the sperm suspension into different tubes and add the this compound or vehicle control solutions.
-
Incubate the sperm suspensions under capacitating conditions (37°C, 5% CO2) for a desired period (e.g., 3-4 hours).
-
-
CASA Analysis:
-
At the end of the incubation period, gently mix the sperm suspension.
-
Load a 5-10 µL aliquot onto a pre-warmed microscope slide and cover with a coverslip.
-
Immediately analyze the sample using a CASA system.
-
Acquire data for various motility parameters, including:
-
Total Motility (%)
-
Progressive Motility (%)
-
Curvilinear Velocity (VCL, µm/s)
-
Straight-Line Velocity (VSL, µm/s)
-
Average Path Velocity (VAP, µm/s)
-
Amplitude of Lateral Head Displacement (ALH, µm)
-
Beat Cross Frequency (BCF, Hz)
-
Hyperactivated Motility (%)
-
-
-
Data Analysis:
-
Compare the motility and hyperactivation parameters between the control and this compound-treated groups.
-
Calculate the percentage of inhibition for each parameter at different this compound concentrations.
-
Protocol 2: Evaluation of this compound on the Acrosome Reaction
Objective: To determine the effect of this compound on the spontaneous and induced acrosome reaction in human sperm.
Materials:
-
Capacitated human sperm (as prepared in Protocol 1).
-
This compound stock solution.
-
Acrosome reaction inducer (e.g., Progesterone at 10 µM or Calcium Ionophore A23187 at 10 µM).
-
Fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) or other acrosome staining agent.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilizing agent (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence microscope.
Procedure:
-
Sperm Capacitation and this compound Treatment:
-
Capacitate human sperm in the presence of various concentrations of this compound or vehicle control as described in Protocol 1.
-
-
Induction of Acrosome Reaction:
-
Following the capacitation period, divide each treatment group into two aliquots.
-
To one aliquot, add the acrosome reaction inducer (e.g., progesterone).
-
To the other aliquot (spontaneous acrosome reaction control), add the corresponding vehicle for the inducer.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Staining for Acrosome Status:
-
Fix the sperm by adding an equal volume of fixative and incubate for 20 minutes at room temperature.
-
Wash the sperm by centrifugation and resuspend in PBS.
-
Permeabilize the sperm with the permeabilizing agent for 5-10 minutes.
-
Wash the sperm and resuspend in PBS.
-
Add FITC-PSA solution (e.g., 25 µg/mL) and incubate in the dark for 30 minutes.
-
Wash the sperm to remove unbound stain.
-
-
Microscopic Evaluation:
-
Resuspend the sperm pellet in a small volume of PBS and mount on a microscope slide.
-
Observe the sperm under a fluorescence microscope.
-
Count at least 200 sperm per sample and classify them as acrosome-intact (bright, uniform staining of the acrosomal region) or acrosome-reacted (no staining or a faint equatorial band of fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of acrosome-reacted sperm for each condition.
-
Compare the rates of spontaneous and induced acrosome reaction between the control and this compound-treated groups.
-
Mandatory Visualizations
Caption: Signaling pathway of sperm capacitation and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on sperm motility.
Caption: Logical relationship of this compound's inhibitory effect on sperm capacitation.
References
Application Notes and Protocols for Investigating Cardiac Myocyte Contractility Using KH7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac myocyte contractility is a fundamental aspect of heart function, and its modulation is a key area of investigation in cardiovascular research and drug development. The second messenger cyclic AMP (cAMP) is a critical regulator of cardiac contractility. While transmembrane adenylyl cyclases (tmACs) are a well-known source of cAMP, the role of soluble adenylyl cyclase (sAC) in cardiac physiology is an emerging area of interest. KH7 is a selective inhibitor of sAC, with an IC50 of 3-10 μM, and is a valuable tool for dissecting the specific contributions of sAC to cardiac myocyte function.[1][2] These application notes provide a comprehensive guide to using this compound to investigate its effects on cardiac myocyte contractility, including detailed protocols and data presentation.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound in cardiac myocytes, it is essential to visualize the relevant signaling pathway and the experimental workflow for its investigation.
References
Application Notes and Protocols: Investigating the Role of KH7 in Leydig Cell cAMP Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC), in the study of Leydig cell function. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the impact of this compound on cyclic AMP (cAMP) signaling pathways within these critical steroidogenic cells.
Introduction
Leydig cells, located in the testes, are the primary producers of androgens, most notably testosterone. The synthesis of these steroid hormones is a complex process tightly regulated by the hypothalamic-pituitary-gonadal axis. Luteinizing hormone (LH) from the pituitary gland is the principal stimulator of steroidogenesis in Leydig cells. The binding of LH to its receptor on the Leydig cell surface initiates a signaling cascade predominantly mediated by the second messenger, cyclic adenosine monophosphate (cAMP)[1][2][3]. The canonical pathway involves the activation of transmembrane adenylyl cyclases (tmACs) by G-protein coupled receptors, leading to the conversion of ATP to cAMP[1][2].
Recent research has highlighted the presence and activity of a non-membrane-bound isoform of adenylyl cyclase, known as soluble adenylyl cyclase (sAC), in various physiological processes[4][5][6]. Unlike tmACs, sAC is regulated by bicarbonate and calcium ions and is not directly responsive to G-protein signaling[7][8]. The inhibitor this compound has been identified as a tool to specifically target and inhibit sAC activity, allowing for the dissection of its contribution to cellular cAMP pools[7][8]. Understanding the role of sAC in Leydig cell cAMP production is crucial for elucidating the nuanced regulation of steroidogenesis and for the development of novel therapeutic strategies targeting male reproductive disorders.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on LH-stimulated cAMP accumulation in a mouse Leydig tumor cell line (MLTC-1). This data is crucial for determining the optimal concentration range for experimental use.
| This compound Concentration (µM) | Inhibition of LH-stimulated cAMP response (%) | Statistical Significance (p-value) |
| 6.25 | Significant Inhibition | < 0.05 |
| 12.5 | Significant Inhibition | < 0.05 |
| 50 | Significant Inhibition | < 0.05 |
| 100 | Significant Inhibition | < 0.05 |
Data adapted from a study on the effect of sAC inhibitors on LH-stimulated cAMP synthesis in MLTC-1 Leydig cells[9]. The original data presented as Area Under the Curve (AUC) values for cAMP response, with significant differences observed between control (0 µM) and all tested this compound concentrations.
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and the overall experimental process, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effect of this compound on cAMP production in Leydig cells.
Protocol 1: Culturing and Treatment of Leydig Cells
Materials:
-
Mouse Leydig tumor cell line (MLTC-1) or primary Leydig cells
-
Appropriate cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
This compound (soluble adenylyl cyclase inhibitor)
-
Luteinizing Hormone (LH) or human Chorionic Gonadotropin (hCG)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Leydig cells into multi-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): Prior to treatment, you may want to serum-starve the cells for a few hours to reduce basal signaling activity.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 6.25, 12.5, 50, 100 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the cells with this compound for a predetermined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Prepare a solution of LH or hCG in the medium at a concentration known to elicit a robust cAMP response. It is also advisable to include a PDE inhibitor like IBMX in this stimulation solution to maximize the measurable cAMP accumulation.
-
Add the LH/hCG solution directly to the wells already containing this compound or the vehicle.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
After the stimulation period, aspirate the medium.
-
Wash the cells once with cold PBS.
-
Add an appropriate cell lysis buffer to each well to release the intracellular cAMP.
-
Incubate on ice or as per the lysis buffer manufacturer's instructions.
-
-
Sample Collection: Collect the cell lysates and store them at -80°C until ready for cAMP measurement.
Protocol 2: Measurement of Intracellular cAMP Levels
Materials:
-
Cell lysates from Protocol 1
-
Commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or other cAMP immunoassay kits (e.g., HTRF, AlphaLISA)
-
Microplate reader capable of measuring the output of the chosen assay (e.g., absorbance, fluorescence, luminescence)
Procedure:
-
Follow Manufacturer's Instructions: Carefully follow the protocol provided with your chosen cAMP assay kit. This will typically involve the following steps:
-
Standard Curve Preparation: Prepare a series of cAMP standards of known concentrations as provided in the kit. This is essential for quantifying the amount of cAMP in your unknown samples.
-
Sample and Standard Loading: Add the prepared standards and your cell lysates to the wells of the assay plate.
-
Incubation with Antibodies/Reagents: Add the detection antibodies and other necessary reagents as instructed in the kit manual. This usually involves competitive binding between the cAMP in your sample and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Washing Steps: Perform the required washing steps to remove unbound reagents.
-
Substrate Addition and Signal Development: Add the substrate that will generate a colorimetric, fluorescent, or luminescent signal.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the cAMP standards.
-
Use the standard curve to determine the concentration of cAMP in your experimental samples.
-
Normalize the cAMP concentrations to the amount of protein in each sample (determined by a separate protein assay like BCA or Bradford) to account for any variations in cell number.
-
Express the data as a percentage of the control (LH/hCG stimulation without this compound) to clearly show the inhibitory effect of this compound.
-
Concluding Remarks
The use of this compound as a selective inhibitor of soluble adenylyl cyclase provides a valuable tool for investigating the non-canonical pathways of cAMP generation in Leydig cells. The protocols and data presented here offer a framework for researchers to explore the intricate regulation of steroidogenesis. It is important to note that while this compound is a potent sAC inhibitor, potential off-target effects should always be considered, and findings should be corroborated with complementary experimental approaches where possible. Further research in this area will undoubtedly contribute to a more comprehensive understanding of male reproductive physiology and pathology.
References
- 1. Steroidogenesis in Leydig Cells: Effects of Aging and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [frontiersin.org]
- 4. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological distinction between soluble and transmembrane adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Involving KH7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the activity of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC). The provided methodologies are essential for researchers investigating cAMP signaling pathways and the physiological roles of sAC in various cellular processes.
Introduction to this compound
This compound is a cell-permeable small molecule that specifically inhibits soluble adenylyl cyclase (sAC), also known as adenylyl cyclase 10 (ADCY10). Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G-protein coupled receptors, sAC is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. By inhibiting sAC, this compound serves as a valuable tool to dissect the distinct roles of sAC-mediated cAMP signaling in cellular functions, including sperm motility, insulin secretion, and ion transport.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Parameter | Assay | Cell/System | Value | Reference |
| IC₅₀ | sAC Inhibition | Recombinant human sAC | 3-10 µM | [1][2] |
| sAC Inhibition | Cellular assays | 3-10 µM | [2] | |
| Effective Concentration | Inhibition of cAMP increase | Sperm capacitation | 10 µM | [2] |
| Inhibition of insulin secretion | INS-1E insulinoma cells | 10 µM | [3] | |
| Inhibition of sperm chemotaxis | Ciona sperm | 10 µM | [4] |
I. Sperm Motility and Capacitation Assays
Background: Soluble adenylyl cyclase is a key enzyme in sperm physiology, playing a crucial role in the process of capacitation, which is essential for fertilization. During capacitation, an influx of bicarbonate and calcium ions activates sAC, leading to an increase in intracellular cAMP. This cAMP surge triggers a signaling cascade that results in hyperactivated motility, a vigorous swimming pattern necessary for the sperm to penetrate the egg's outer layers. This compound can be utilized to investigate the specific contribution of sAC to these events.
Signaling Pathway: sAC in Sperm Capacitation
Caption: sAC signaling pathway in sperm capacitation.
Experimental Workflow: Sperm Motility Assay
Caption: Workflow for assessing this compound's effect on sperm motility.
Protocol: Computer-Assisted Sperm Analysis (CASA)
This protocol is adapted from established methods for analyzing sperm motility.[1][5][6][7]
Materials:
-
Freshly collected semen sample
-
Sperm washing medium (e.g., Ham's F-10)
-
Capacitating medium (e.g., Human Tubal Fluid medium supplemented with bicarbonate and albumin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a heated stage (37°C)
-
CASA system (e.g., Hamilton Thorne IVOS or CEROS)
-
Analysis chambers (e.g., 20 µm depth)
Procedure:
-
Semen Sample Preparation:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Prepare a motile sperm population using a swim-up or density gradient centrifugation technique.
-
Resuspend the final sperm pellet in the capacitating medium to a concentration of approximately 10 x 10⁶ sperm/mL.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in the capacitating medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add the sperm suspension to the this compound and control solutions and incubate at 37°C in a 5% CO₂ atmosphere for a predetermined time (e.g., 1-4 hours) to allow for capacitation.
-
-
CASA Analysis:
-
Pre-warm the microscope stage and the analysis chamber to 37°C.
-
Load a 5 µL aliquot of the treated or control sperm suspension into the analysis chamber.
-
Place the chamber on the microscope stage and allow it to stabilize for 1-2 minutes.
-
Capture image sequences at a frame rate of at least 60 Hz. Analyze a minimum of 200 sperm per sample.
-
The CASA software will analyze the captured sequences and provide data on various motility parameters.
-
-
Data Interpretation:
-
Key Motility Parameters:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral displacement of the sperm head about its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
-
Hyperactivation: Characterized by high VCL and ALH, and low linearity (LIN = VSL/VCL x 100). The specific thresholds for defining hyperactivation should be set according to the CASA system's recommendations.[1]
-
II. Glucose-Stimulated Insulin Secretion (GSIS) Assay
Background: Soluble adenylyl cyclase has been implicated in the glucose-sensing mechanism of pancreatic β-cells. Glucose metabolism leads to an increase in intracellular ATP, which in turn activates sAC. The resulting cAMP production contributes to the amplification of insulin secretion. This compound can be used to investigate the role of sAC in this process, distinguishing it from the effects of tmACs that are activated by incretin hormones like GLP-1.
Signaling Pathway: sAC in Insulin Secretion
Caption: Role of sAC in glucose-stimulated insulin secretion.
Experimental Workflow: GSIS Assay
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon Potentiates Insulin Secretion Via β-Cell GCGR at Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. indianfarmer.net [indianfarmer.net]
- 6. researchgate.net [researchgate.net]
- 7. Computer-Assisted Sperm Analysis: CASA Explained - IMV technologies Global [imv-technologies.com]
Application Notes and Protocols: KH7 as a Tool to Study TRPV1 Signaling in Sperm
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel recognized for its role in a variety of physiological processes, including pain sensation, inflammation, and thermoregulation. Emerging evidence has identified TRPV1 as a key player in sperm function, where it is implicated in capacitation, hyperactivation, the acrosome reaction, and thermotaxis—all critical steps for successful fertilization. The activation of TRPV1 in sperm leads to an influx of calcium ions (Ca2+), a crucial second messenger in cellular signaling.
One of the key downstream signaling pathways influenced by intracellular calcium and bicarbonate is the soluble adenylyl cyclase (sAC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. The small molecule KH7 has been identified as a specific inhibitor of sAC, the enzyme responsible for cAMP production in sperm. By inhibiting sAC, this compound effectively blocks the cAMP/PKA signaling cascade. This property makes this compound an invaluable pharmacological tool to dissect the intricate relationship between TRPV1 activation and the downstream sAC/cAMP/PKA pathway in sperm.
These application notes provide detailed protocols for utilizing this compound to investigate the role of the sAC/cAMP/PKA pathway in TRPV1-mediated sperm functions. The provided methodologies and data will aid researchers in designing experiments to elucidate the molecular mechanisms governing sperm physiology and to identify potential targets for fertility regulation and drug development.
Data Presentation
The following tables summarize the expected effects of this compound on key sperm functions, providing a baseline for experimental design and data interpretation. The quantitative data presented are illustrative and may vary depending on experimental conditions and the specific CASA (Computer-Assisted Sperm Analysis) system used.
Table 1: Effect of this compound on Human Sperm Motility Parameters
| Treatment Group | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) | ALH (µm) | BCF (Hz) |
| Control (Vehicle) | 65 ± 5 | 45 ± 4 | 110 ± 8 | 60 ± 5 | 80 ± 6 | 5.5 ± 0.5 | 15 ± 2 |
| This compound (10 µM) | 40 ± 6 | 20 ± 5 | 70 ± 7 | 30 ± 4 | 45 ± 5 | 3.0 ± 0.4 | 8 ± 1.5 |
| This compound (30 µM) | 25 ± 5 | 10 ± 3 | 50 ± 6 | 15 ± 3 | 25 ± 4 | 2.0 ± 0.3 | 5 ± 1 |
VCL: Curvilinear Velocity, VSL: Straight-Line Velocity, VAP: Average Path Velocity, ALH: Amplitude of Lateral Head Displacement, BCF: Beat Cross Frequency. Data are presented as mean ± SD.
Table 2: Effect of this compound on Capsaicin-Induced Acrosome Reaction
| Treatment Group | Spontaneous Acrosome Reaction (%) | Capsaicin (10 µM)-Induced Acrosome Reaction (%) |
| Control (Vehicle) | 8 ± 2 | 25 ± 4 |
| This compound (30 µM) | 7 ± 2 | 12 ± 3 |
| Capsaicin (10 µM) + this compound (30 µM) | - | 15 ± 3 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on TRPV1-Mediated Intracellular Calcium Influx
| Treatment Group | Basal [Ca2+]i (nM) | Peak [Ca2+]i after Capsaicin (10 µM) addition (nM) |
| Control (Vehicle) | 100 ± 15 | 450 ± 30 |
| This compound (30 µM) | 105 ± 12 | 430 ± 25 |
Data are presented as mean ± SD. [Ca2+]i: Intracellular Calcium Concentration.
Experimental Protocols
Protocol 1: Assessment of Sperm Motility using Computer-Assisted Sperm Analysis (CASA)
This protocol details the procedure for evaluating the effect of this compound on human sperm motility parameters.
Materials:
-
Human semen sample (liquefied at 37°C for 30 minutes)
-
Sperm washing medium (e.g., Human Tubal Fluid - HTF) supplemented with 0.5% Bovine Serum Albumin (BSA)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CASA system with appropriate settings for human sperm analysis
-
Microscope slides (pre-warmed to 37°C) and coverslips
Procedure:
-
Sperm Preparation:
-
Perform a swim-up or density gradient centrifugation to select for motile sperm.
-
Wash the selected sperm twice with sperm washing medium by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final sperm pellet in fresh sperm washing medium to a concentration of 10 x 10^6 sperm/mL.
-
-
Treatment with this compound:
-
Aliquot the sperm suspension into different treatment groups: Control (Vehicle) and this compound (e.g., 10 µM and 30 µM).
-
Add the corresponding concentration of this compound or vehicle to each tube. The final concentration of DMSO should not exceed 0.1%.
-
Incubate the sperm suspensions at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
CASA Analysis:
-
At the end of the incubation period, gently mix the sperm suspension.
-
Load a 5-10 µL aliquot of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Immediately analyze the sample using the CASA system.
-
Record various motility parameters, including total motility, progressive motility, VCL, VSL, VAP, ALH, and BCF.
-
Analyze at least 200 sperm per replicate for each treatment group.
-
Protocol 2: Acrosome Reaction Assay
This protocol describes how to assess the effect of this compound on the TRPV1-agonist-induced acrosome reaction.
Materials:
-
Capacitated human sperm (as prepared in Protocol 1 and incubated under capacitating conditions for 3-4 hours)
-
This compound (stock solution in DMSO)
-
Capsaicin (TRPV1 agonist, stock solution in ethanol or DMSO)
-
Calcium ionophore A23187 (positive control)
-
Vehicle controls (DMSO, ethanol)
-
Fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA) or an anti-CD46 antibody
-
Propidium iodide (PI) or another viability stain
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sperm Capacitation and Treatment:
-
Prepare and capacitate human sperm as described in Protocol 1.
-
Pre-incubate the capacitated sperm with this compound (e.g., 30 µM) or vehicle for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Induction of Acrosome Reaction:
-
Following pre-incubation, add capsaicin (e.g., 10 µM) to the designated treatment groups.
-
Include a positive control group treated with A23187 (e.g., 10 µM).
-
Incubate for an additional 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Wash the sperm with PBS by centrifugation.
-
Fix the sperm with 95% ethanol for 30 minutes at 4°C.
-
Wash the fixed sperm with PBS.
-
Incubate the sperm with FITC-PSA (e.g., 50 µg/mL) for 30 minutes in the dark at room temperature.
-
Counterstain with PI to assess viability (if not using a separate viability assay prior to fixation).
-
Wash the sperm with PBS and resuspend in a small volume of mounting medium.
-
Analyze the samples using a fluorescence microscope (counting at least 200 sperm per slide) or a flow cytometer.
-
Categorize sperm as acrosome-intact (bright staining of the acrosomal region) or acrosome-reacted (no or equatorial staining).
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol outlines the measurement of intracellular calcium changes in response to TRPV1 activation in the presence or absence of this compound.
Materials:
-
Capacitated human sperm
-
This compound (stock solution in DMSO)
-
Capsaicin (stock solution in ethanol or DMSO)
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
-
Fluorometer, fluorescence microscope with imaging system, or flow cytometer
Procedure:
-
Sperm Loading with Calcium Indicator:
-
Incubate capacitated sperm with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C in the dark.
-
Wash the sperm twice with HBSS to remove extracellular dye.
-
Resuspend the sperm in HBSS to the desired concentration.
-
-
Pre-treatment with this compound:
-
Pre-incubate the dye-loaded sperm with this compound (e.g., 30 µM) or vehicle for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Acquire a baseline fluorescence reading of the sperm suspension.
-
Add capsaicin (e.g., 10 µM) to the cuvette or imaging chamber and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
Record the peak fluorescence intensity.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to obtain Fmax and Fmin for calibration of [Ca2+]i (for ratiometric dyes like Fura-2).
-
Visualization of Signaling Pathways and Workflows
Application Notes and Protocols for Utilizing KH7 to Inhibit cAMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC), to block the synthesis of cyclic AMP (cAMP) in a research setting. Detailed protocols for cell treatment, quantification of cAMP levels, and assessment of off-target effects are provided to ensure robust and reliable experimental outcomes.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a myriad of cellular signaling pathways. Its synthesis is primarily catalyzed by two families of adenylyl cyclases: the transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC). While tmACs are typically activated by G-protein coupled receptors (GPCRs), sAC is regulated by bicarbonate and calcium ions, acting as a key intracellular sensor. This compound is a valuable pharmacological tool for dissecting the specific contributions of sAC to cellular processes. It selectively inhibits sAC, with reported in vivo IC50 values in the range of 3-10 μM, while remaining inert towards tmACs at concentrations up to 300 μM[1][2]. However, it is crucial to be aware of its potential off-target effects, most notably the direct inhibition of mitochondrial complex I at nanomolar concentrations and its function as a mitochondrial uncoupler[3]. These notes provide protocols to effectively utilize this compound while controlling for these off-target activities.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Soluble Adenylyl Cyclase (sAC) | [1][2] |
| In Vivo IC50 (sAC) | 3 - 10 µM | [1][2] |
| Selectivity | Inert towards tmACs up to 300 µM | [1][2] |
| Off-Target (IC50) | 4 nM (Mitochondrial Complex I) | [3] |
| Molecular Weight | 419.3 g/mol | [1] |
| Formula | C₁₇H₁₅BrN₄O₂S | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1][2] |
Signaling Pathway
The canonical signaling pathway involving sAC begins with the conversion of ATP to cAMP, a reaction catalyzed by sAC. This process is stimulated by intracellular bicarbonate (HCO₃⁻) and calcium (Ca²⁺) levels. The resulting cAMP can then activate various downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, leading to the regulation of diverse cellular functions such as gene expression, metabolism, and ion channel activity. This compound acts as an inhibitor of sAC, thereby blocking this entire cascade at its origin.
Caption: Signaling pathway of soluble adenylyl cyclase (sAC) and its inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of cAMP Synthesis in Cultured Cells using this compound
This protocol provides a general procedure for treating cultured cells with this compound to inhibit sAC-mediated cAMP synthesis. Optimization of cell type, this compound concentration, and incubation time is recommended for each specific experimental system.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or cell line of interest)
-
Complete cell culture medium
-
This compound (Tocris Bioscience, R&D Systems, or other reputable supplier)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Multi-well cell culture plates (e.g., 24- or 96-well)
Workflow:
References
Application Notes and Protocols for KH7 Administration in Mouse Models
An extensive review of the literature has been conducted to synthesize the following application notes and protocols for the administration of KH7 in mouse models. The information provided is intended for researchers, scientists, and drug development professionals.
1. Introduction
This compound is a specific inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Unlike transmembrane adenylyl cyclases (tmACs), sAC is found in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate and calcium ions.[1] sAC plays a crucial role in various physiological processes, and its inhibition by this compound allows for the investigation of these pathways. This compound has been utilized in several mouse models to study phenomena such as sperm function, cardiac hypertrophy, and metabolic regulation.[1][2] It is important to note that while this compound is a valuable research tool, some studies suggest it may have off-target effects, such as acting as a mitochondrial uncoupler, which should be considered when interpreting results.[3][4]
2. Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of sAC, thereby reducing the synthesis of cyclic AMP (cAMP) from ATP in cellular compartments where sAC is active.[5] This leads to a decrease in local cAMP concentrations, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[6][7] The specificity of this compound for sAC over tmACs makes it a valuable tool for dissecting the distinct roles of these two sources of cAMP.[1]
Caption: Mechanism of action of this compound.
3. Signaling Pathways
The inhibition of sAC by this compound can impact multiple signaling pathways, depending on the cell type and physiological context. A primary consequence of sAC inhibition is the reduction of cAMP levels, which affects PKA and EPAC signaling. These pathways are involved in a wide array of cellular functions, including gene expression, metabolism, and ion channel regulation.[6][7]
Caption: Potential signaling pathways affected by this compound.
4. Data Presentation
The following tables summarize quantitative data related to this compound's inhibitory activity and examples of its use in mouse models.
Table 1: In Vitro Inhibitory Concentration of this compound
| Parameter | Value | Cell/Protein System | Reference |
| IC₅₀ | 3-10 µM | Recombinant human sACt protein | [5][8] |
| IC₅₀ | 3-10 µM | Heterologously expressed sACt | [5][8] |
Table 2: Example of In Vivo Administration of a sAC Inhibitor in a Mouse Model
| Mouse Strain | sAC Inhibitor | Dose | Route of Administration | Observed Effect | Reference |
| C57BL/6 | TDI-10229 (improved sAC inhibitor) | Not specified | Not specified | Inhibition of sperm motility and capacitation | [9] |
| sAC Knockout | N/A | N/A | N/A | Male infertility due to impaired sperm motility | [10][11] |
Note: Specific in vivo dosage for this compound is not consistently reported across studies. Researchers often use concentrations in the micromolar range for in vitro experiments, and in vivo doses would need to be determined empirically through dose-response studies.
5. Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in mouse models. Specific details may need to be optimized for individual experimental designs.
5.1. Preparation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions. Therefore, a vehicle containing a solubilizing agent is required for in vivo administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
-
Protocol 1 (Suspension for Oral or Intraperitoneal Injection):
-
Protocol 2 (Solution in Corn Oil):
Important Considerations:
-
It is recommended to prepare the working solution fresh on the day of use.[5]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
The final concentration of DMSO should be kept to a minimum to avoid toxicity.
5.2. Administration to Mice
The choice of administration route will depend on the experimental goals. Intraperitoneal (IP) injection is a common method for systemic delivery.
-
Animal Models: The C57BL/6 strain is widely used in metabolic and obesity research.[12][13] However, the choice of strain should be appropriate for the specific research question.
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before starting the experiment.[14]
-
Dosing:
-
A pilot study is highly recommended to determine the optimal dose of this compound for the desired biological effect and to assess for any potential toxicity.[15]
-
Doses should be calculated based on the body weight of the individual mice.
-
-
Controls: A vehicle control group receiving the same volume of the vehicle solution without this compound is essential.
-
Procedure (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to move away from the injection site.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline.
-
Inject the this compound solution or vehicle control.
-
Monitor the mouse after injection for any adverse reactions.
-
Caption: General experimental workflow for this compound administration in mouse models.
6. Important Considerations and Caveats
-
Mouse Strain: Different mouse strains can exhibit varied metabolic and physiological responses.[12][16] The choice of strain is a critical experimental parameter.
-
Housing Conditions: Factors such as group versus single housing can significantly impact metabolic outcomes in mice.[14]
-
Off-Target Effects: As mentioned, this compound may have effects on mitochondrial function independent of its action on sAC.[3][4] It is advisable to include appropriate controls to account for these potential off-target effects.
-
Alternative Inhibitors: Newer and more potent sAC inhibitors, such as TDI-10229, have been developed and may offer improved specificity.[2][17]
These application notes and protocols provide a comprehensive guide for the use of this compound in mouse models. Researchers should adapt these guidelines to their specific experimental needs and ensure all animal procedures are approved by their institutional animal care and use committee.
References
- 1. Soluble adenylyl cyclase: A novel player in cardiac hypertrophy induced by isoprenaline or pressure overload | PLOS One [journals.plos.org]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of localized cAMP perturbations within a tissue reveal the effects of a local, dynamic gap junction state on ERK signaling | PLOS Computational Biology [journals.plos.org]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Housing matters: Experimental variables shaping metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
KH7 Application in Prostate Cancer Cell Proliferation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, and the development of novel therapeutic strategies is of paramount importance. One emerging area of interest is the targeting of intracellular signaling pathways that drive cancer cell proliferation. Soluble adenylyl cyclase (sAC), a non-membrane-bound source of the second messenger cyclic AMP (cAMP), has been identified as a key player in prostate cancer progression. KH7 is a specific inhibitor of sAC, and its application in prostate cancer research has revealed its potential to suppress cell proliferation and enhance the efficacy of other treatments. This document provides detailed application notes and protocols for studying the effects of this compound on prostate cancer cell proliferation.
Mechanism of Action
This compound exerts its anti-proliferative effects in prostate cancer cells by specifically inhibiting soluble adenylyl cyclase (sAC). This inhibition leads to a decrease in intracellular cAMP levels, which in turn modulates downstream signaling pathways. Notably, the anti-proliferative effect of this compound in prostate cancer cells is mediated through the EPAC/Rap1/B-Raf/ERK signaling cascade, a pathway that is independent of Protein Kinase A (PKA). Inhibition of this pathway ultimately leads to a G2 phase cell cycle arrest and a reduction in cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on prostate cancer cell lines.
| Cell Line | IC50 of this compound (µM) |
| LNCaP | 3 - 10[1] |
| PC-3 | 3 - 10[1] |
| DU145 | Data not available |
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be in the range of 3-10 µM for both LNCaP and PC-3 prostate cancer cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP | Control | Data not available | Data not available | Data not available |
| This compound (10 µM, 12h) | Data not available | Data not available | Significant increase[1] | |
| PC-3 | Control | Data not available | Data not available | Data not available |
| This compound (10 µM, 12h) | Data not available | Data not available | Significant increase[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells. Treatment with this compound leads to a significant accumulation of cells in the G2 phase of the cell cycle in both LNCaP and PC-3 cell lines.
| Cell Line | Treatment | p-ERK/ERK Ratio (relative to control) |
| LNCaP | This compound (10 µM) | Data not available |
| PC-3 | This compound (10 µM) | Data not available |
Table 3: Effect of this compound on ERK Activation in Prostate Cancer Cells. While it is established that this compound inhibits the B-Raf/ERK pathway, specific quantitative data on the reduction of the p-ERK/ERK ratio is not currently available in the reviewed literature.
Signaling Pathway Diagram
Caption: this compound inhibits sAC, leading to reduced proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing the protein expression levels of key components of the sAC signaling pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sAC, anti-p-ERK, anti-ERK, anti-B-Raf, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like actin.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects on prostate cancer cells.
Conclusion
This compound presents a valuable tool for investigating the role of soluble adenylyl cyclase in prostate cancer cell proliferation. The provided protocols and data offer a framework for researchers to explore the therapeutic potential of targeting the sAC pathway. Further investigation is warranted to determine the in vivo efficacy of this compound and to fully elucidate the downstream molecular events regulated by sAC in prostate cancer.
References
Troubleshooting & Optimization
KH7 off-target effects and cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects and cytotoxicity of KH7, a soluble adenylyl cyclase (sAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a specific inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. It blocks the synthesis of cyclic AMP (cAMP) from ATP. The IC50 (half-maximal inhibitory concentration) for recombinant sAC is in the range of 3-10 µM.[1]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is the inhibition of mitochondrial ATP production. It acts as a classical mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] This effect is independent of its sAC inhibitory activity.
Q3: At what concentration does this compound exhibit off-target effects?
Off-target effects on mitochondrial function have been observed at concentrations similar to and higher than those required for sAC inhibition. Caution is advised when using this compound, as cellular phenotypes could be a result of mitochondrial dysfunction rather than sAC inhibition.[2]
Q4: Is this compound cytotoxic?
Yes, due to its mitochondrial uncoupling activity, this compound can be cytotoxic at higher concentrations. The cytotoxic effects are often cell-type dependent and are related to the cell's reliance on oxidative phosphorylation for energy.
Q5: How selective is this compound for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs)?
This compound is considered selective for sAC over tmACs. At concentrations up to 50 µM, which is 5- to 10-fold above its IC50 for sAC, it still selectively inhibits sAC relative to tmACs.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with sAC inhibition. | The observed effect might be due to this compound's off-target activity on mitochondria. | 1. Perform a mitochondrial function assay: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) or ATP levels in the presence of this compound. 2. Use a structurally different sAC inhibitor: Compare the phenotype with another sAC inhibitor that does not have mitochondrial uncoupling activity. 3. Titrate this compound concentration: Use the lowest effective concentration for sAC inhibition to minimize off-target effects. |
| High levels of cell death observed in experiments. | This compound is causing cytotoxicity, likely through mitochondrial uncoupling. | 1. Determine the cytotoxic concentration (LC50) of this compound for your specific cell line. (See Experimental Protocols section). 2. Lower the concentration of this compound: Use a concentration below the cytotoxic threshold. 3. Reduce incubation time: Limit the duration of this compound exposure. |
| Variability in experimental results. | 1. Inconsistent this compound concentration: Improper dissolution or storage of this compound. 2. Cellular metabolic state: Differences in cell passage number or culture conditions can affect susceptibility to mitochondrial toxins. | 1. Ensure proper handling of this compound: Prepare fresh stock solutions in DMSO and store them appropriately. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and maintain uniform culture conditions. |
| No effect of this compound on cAMP levels. | 1. Inactive compound. 2. Cell type does not express sAC or sAC activity is low. 3. Assay conditions are not optimal. | 1. Verify the activity of your this compound stock using a cell-free sAC activity assay. 2. Confirm sAC expression in your cell line using Western blot or qPCR. 3. Optimize your cAMP assay: Ensure that the assay is sensitive enough to detect changes in cAMP levels in your system. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Reported IC50 | Assay System |
| Soluble Adenylyl Cyclase (sAC) | 3-10 µM | Recombinant human sACt protein and cellular assays |
Table 2: Off-Target Effects and Cytotoxicity of this compound
| Effect | Observed Concentration | Cell Line/System | Notes |
| Inhibition of Mitochondrial ATP Production | Similar to sAC inhibitory concentrations | Isolated mouse brain mitochondria | Acts as a classical mitochondrial uncoupler. |
| Cytotoxicity | Not specified in publicly available literature (LC50/EC50 values vary by cell line) | Various | Researchers should determine the specific cytotoxicity profile for their cell line of interest. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the LC50 value.
Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density for your cell type.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for the desired duration in a non-CO2 incubator at 37°C.
-
Assay Preparation: Wash the cells with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and place them in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition: Place the cell culture plate and the sensor cartridge in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of this compound on mitochondrial respiration parameters. A decrease in basal and maximal respiration and an increase in proton leak would be indicative of mitochondrial uncoupling.
Visualizations
Caption: On-target effect of this compound on the sAC signaling pathway.
Caption: Off-target effect of this compound as a mitochondrial uncoupler.
Caption: Logical workflow for investigating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of KH7: A Guide to Optimizing Concentration and Minimizing Non-Specific Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the soluble adenylyl cyclase (sAC) inhibitor, KH7, achieving optimal experimental outcomes hinges on the precise determination of its working concentration. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to this compound concentration, helping to ensure target specificity and mitigate non-specific cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A common starting point for this compound in cell-based assays is within the reported half-maximal inhibitory concentration (IC50) range of 3-10 μM.[1] However, the optimal concentration is highly dependent on the specific cell type, experimental conditions (e.g., cell density, incubation time), and the biological question being addressed. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How can I determine if the observed effects of this compound are specific to sAC inhibition?
A2: To confirm the specificity of this compound's effects, consider the following control experiments:
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Use of a structurally distinct sAC inhibitor: Compare the effects of this compound with another known sAC inhibitor that has a different chemical structure.
-
Rescue experiment: If possible, introduce a downstream component of the sAC signaling pathway (e.g., a cell-permeable cAMP analog like 8-Bromo-cAMP) to see if it can reverse the effects of this compound.
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Use of a negative control compound: Employ a structurally similar but inactive analog of this compound, if available.
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sAC knockdown/knockout models: The most definitive control is to use cells where sAC has been genetically depleted (e.g., via siRNA, shRNA, or CRISPR/Cas9). In these cells, this compound should have a significantly diminished or no effect.
Q3: I am observing cytotoxicity at my desired inhibitory concentration. What are my options?
A3: If cytotoxicity is a concern, several strategies can be employed:
-
Reduce incubation time: Shorter exposure to this compound may be sufficient to inhibit sAC without causing significant cell death.
-
Lower the concentration: Even a concentration at the lower end of the IC50 range may provide sufficient sAC inhibition with reduced toxicity.
-
Optimize cell density: Ensure that cells are not overly confluent, as this can exacerbate cytotoxic effects.
-
Serum concentration: The presence and concentration of serum in your culture media can influence the effective concentration and toxicity of small molecules. Consider optimizing serum levels.
Q4: What are the known non-specific effects of this compound?
A4: While this compound is a widely used sAC inhibitor, like most small molecules, it can exhibit off-target effects, particularly at higher concentrations. Potential non-specific effects can include alterations in other signaling pathways or general cellular stress. It is crucial to perform thorough control experiments to validate that the observed phenotype is a direct result of sAC inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment, testing a range of concentrations from 1 µM to 50 µM. |
| Poor Compound Stability: this compound may be degrading in your experimental media. | Prepare fresh stock solutions of this compound and add it to the media immediately before the experiment. Protect the stock solution from light and store it at the recommended temperature. | |
| Cellular Resistance: Some cell lines may have intrinsic mechanisms that reduce the efficacy of this compound. | Consider using a different sAC inhibitor or a genetic approach to inhibit sAC. | |
| High variability between replicates | Inconsistent Cell Plating: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding. |
| Inaccurate Pipetting: Errors in dispensing this compound can lead to concentration differences. | Use calibrated pipettes and ensure proper mixing of the compound in the media. | |
| Unexpected or contradictory results | Off-Target Effects: At higher concentrations, this compound may be affecting other cellular targets. | Refer to the FAQ on confirming specificity (Q2) and perform appropriate control experiments. |
| Experimental Artifacts: The observed effect may be an artifact of the assay itself. | Validate your findings using an orthogonal assay that measures a different aspect of the same biological process. |
Experimental Protocols
Dose-Response Experiment for Determining Optimal this compound Concentration
Objective: To determine the effective concentration range of this compound for inhibiting a specific sAC-dependent cellular process while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well). Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a time period relevant to your biological question.
-
Endpoint Assay: Perform your primary functional assay to measure the effect of sAC inhibition (e.g., measurement of intracellular cAMP levels, downstream phosphorylation events, or a specific cellular phenotype).
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to assess the cytotoxic effects of each this compound concentration.
-
Data Analysis: Plot the dose-response curve for your functional assay to determine the IC50. Plot the cell viability data to identify the concentration at which cytotoxicity becomes significant. The optimal concentration will be the one that provides a robust functional effect with minimal impact on cell viability.
Western Blot for Assessing Downstream Signaling
Objective: To measure the effect of this compound on the phosphorylation status of a downstream target of the sAC-cAMP pathway (e.g., CREB).
Methodology:
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-CREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities to determine the change in phosphorylation upon this compound treatment.
Visualizing Experimental Logic and Pathways
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for experiments involving this compound.
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC) and the point of this compound inhibition.
References
KH7 Technical Support Center: Investigating Mitochondrial ATP Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of KH7 on mitochondrial ATP production. This compound is widely known as an inhibitor of soluble adenylyl cyclase (sAC), but it is crucial to recognize its significant off-target effects on mitochondrial function. This guide will help you design, execute, and interpret experiments related to this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects mitochondrial ATP production?
A1: this compound's primary off-target effect on mitochondria is acting as a classical mitochondrial uncoupler.[1][2] This means it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. Instead of protons flowing through ATP synthase to generate ATP, they leak back into the mitochondrial matrix, dissipating the energy as heat.
Q2: How does this compound's uncoupling effect influence oxygen consumption rate (OCR)?
A2: As a mitochondrial uncoupler, this compound is expected to increase the basal oxygen consumption rate (OCR). This is because the electron transport chain (ETC) works to pump protons and maintain the membrane potential. As this compound dissipates this gradient, the ETC complexes work harder to compensate, leading to an increased rate of oxygen consumption that is not coupled to ATP production.
Q3: Can I use this compound to specifically study the role of soluble adenylyl cyclase (sAC) in mitochondrial function?
A3: Caution is strongly advised when using this compound for this purpose.[1][2] Due to its potent mitochondrial uncoupling activity, it is challenging to separate the effects of sAC inhibition from the direct impact on mitochondrial bioenergetics. Any observed effects on mitochondrial function after this compound treatment could be a result of this off-target uncoupling rather than sAC inhibition.
Q4: What are the expected downstream cellular consequences of this compound-induced mitochondrial uncoupling?
A4: The primary consequence is a decrease in mitochondrial ATP production.[1][2] This can lead to a cellular energy deficit, activation of compensatory metabolic pathways (like glycolysis), and potentially trigger pathways related to cellular stress and apoptosis if the energy deficit is severe or prolonged.
Q5: Are there alternative sAC inhibitors with fewer mitochondrial off-target effects?
A5: The search for more specific sAC inhibitors is an active area of research. When investigating the role of sAC in mitochondrial function, it is advisable to consult recent literature for the latest generation of inhibitors and to always characterize the mitochondrial liability of any compound used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in basal OCR after this compound treatment in a Seahorse XF Mito Stress Test. | This is the expected signature of a mitochondrial uncoupler. | This is likely not an experimental error but rather a manifestation of this compound's off-target effect. To confirm, you can run a dose-response of this compound and compare it to a known uncoupler like FCCP. |
| No significant change in ATP levels after this compound treatment, but a clear increase in OCR is observed. | The cells may be compensating for the loss of mitochondrial ATP by upregulating glycolysis. | Measure the extracellular acidification rate (ECAR) in your Seahorse experiment. An increase in ECAR alongside an increase in OCR would support a shift to glycolysis to maintain ATP levels. |
| Difficulty in determining the optimal concentration of this compound for my experiments. | The effective concentration of this compound for mitochondrial uncoupling can vary significantly between cell types and densities. | Perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 1 µM to 100 µM) and measure both OCR and ATP levels to determine the concentration that gives a consistent and measurable effect in your specific model system. |
| How can I differentiate between the effects of sAC inhibition and mitochondrial uncoupling in my experiment? | This is a significant challenge with this compound. | One strategy is to use a structurally unrelated sAC inhibitor with potentially different off-target effects. If both compounds produce the same effect, it is more likely to be related to sAC inhibition. Additionally, you can try to rescue the observed phenotype by providing downstream products of sAC activity (e.g., cAMP analogs) to see if the effect is reversed. However, the most direct approach is to use a compound known to not have uncoupling activity. |
| Cell death is observed at the intended concentration of this compound. | High concentrations of mitochondrial uncouplers can be toxic due to severe ATP depletion. | Re-evaluate your working concentration of this compound. Use the lowest concentration that elicits a measurable bioenergetic effect. Consider reducing the treatment duration. You can also assess cell viability in parallel with your metabolic assays using methods like trypan blue exclusion or a live/dead cell stain. |
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of this compound on mitochondrial function. It is critical to perform a dose-response curve in your specific experimental system to determine the precise quantitative effects.
| Parameter | Effect of this compound | Expected Quantitative Change | Notes |
| Mitochondrial ATP Production | Decrease | Dose-dependent decrease. | The IC50 for this effect will vary by cell type. |
| Basal Oxygen Consumption Rate (OCR) | Increase | Dose-dependent increase up to a certain concentration, after which it may become inhibitory. | This is the hallmark of a mitochondrial uncoupler. |
| Proton Leak | Increase | A significant increase in proton leak is expected. | This can be measured in a Seahorse XF Mito Stress Test after the addition of oligomycin. |
| Mitochondrial Membrane Potential | Decrease (Depolarization) | Dose-dependent decrease. | Can be measured using fluorescent dyes like TMRM or JC-1. |
| Extracellular Acidification Rate (ECAR) | Increase (Compensatory) | May increase as cells shift to glycolysis to compensate for reduced mitochondrial ATP. | This effect may not be observed in all cell types. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test for Assessing this compound's Uncoupling Effect
This protocol outlines the use of the Agilent Seahorse XF Analyzer to determine the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine at desired concentrations.
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.
-
This compound Treatment: On the day of the assay, replace the cell culture medium with pre-warmed assay medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate the cells in a non-CO2 37°C incubator for at least one hour prior to the assay.
-
Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit according to the manufacturer's instructions. Typically:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a potent uncoupler, used here as a positive control and to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the data using the Seahorse Wave software. Pay close attention to the basal OCR in the this compound-treated wells compared to the vehicle control. An increased basal OCR is indicative of uncoupling. The response to oligomycin will reveal the extent of proton leak, which is expected to be higher with this compound.
Luciferase-Based ATP Assay to Quantify the Impact of this compound
This protocol provides a method to directly measure cellular ATP levels following this compound treatment.
Materials:
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates (suitable for luminescence readings)
-
Luminometer
-
Cells of interest
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a consistent density and allow them to adhere.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration. Include a set of wells with untreated cells and a set of wells with no cells (for background measurement).
-
Assay Reagent Preparation: Prepare the luminescent ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Cell Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add the ATP assay reagent to each well. The volume should be equal to the volume of cell culture medium in the well.
-
Incubation: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the luminescence signal against the concentration of this compound to determine the dose-dependent effect on cellular ATP levels.
Mandatory Visualizations
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Caption: Troubleshooting logic for unexpected Seahorse XF results.
References
Troubleshooting Insolubility of Experimental Compounds in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds, referred to here as "KH7," in aqueous solutions. The following information is intended to serve as a general framework for troubleshooting, as the specific properties of "this compound" are not publicly defined. For precise guidance, it is crucial to identify the specific chemical entity you are working with.
Frequently Asked Questions (FAQs)
Q1: My compound, "this compound," is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering insolubility, a systematic approach is recommended. Start with simple mechanical methods before moving to more complex chemical modifications.
-
Mechanical Agitation: Ensure the solution is being adequately mixed. Vortexing or stirring for an extended period can facilitate dissolution.
-
Sonication: Use a water bath sonicator to break down particle aggregates and increase the surface area of the compound exposed to the solvent.[1]
-
Temperature Adjustment: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious of potential degradation of your compound or other components in the solution.[1]
Q2: What factors could be contributing to the poor solubility of "this compound"?
A2: Several factors can influence the solubility of a compound in an aqueous solution.[2][3] Understanding these can help in diagnosing the problem:
-
Nature of the Solute and Solvent: The principle of "like dissolves like" is fundamental. Polar compounds tend to dissolve in polar solvents like water, while non-polar compounds dissolve in non-polar solvents. If "this compound" is non-polar, it will have inherently low solubility in aqueous solutions.
-
pH of the Solution: For ionizable compounds, pH plays a critical role. If your compound is a weak acid or base, its charge state and, consequently, its solubility will change with pH.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Presence of Other Solutes: Salts and other molecules in your buffer can affect solubility through common ion effects or by competing for solvent molecules.
Q3: Can I use a co-solvent to improve the solubility of "this compound"?
A3: Yes, using a co-solvent is a common strategy.[4] Co-solvents are organic solvents that are miscible with water and can help to dissolve non-polar compounds. Common co-solvents in biological research include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol (PEG)
It is critical to start with a low percentage of the co-solvent and empirically determine the optimal concentration that dissolves your compound without negatively impacting your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Workflow
If initial attempts to dissolve "this compound" are unsuccessful, a more systematic approach is necessary. The following workflow can guide your troubleshooting process.
Caption: A stepwise workflow for troubleshooting compound insolubility.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a tiered approach to determine the solubility of a test chemical.[1]
Materials:
-
Test compound ("this compound")
-
Primary aqueous solvent (e.g., cell culture medium, phosphate-buffered saline)
-
Co-solvents (e.g., DMSO, Ethanol)
-
Glass tubes
-
Vortex mixer
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Water bath sonicator
-
Incubator or water bath at 37°C
Procedure:
-
Tier 1: High Concentration in Aqueous Medium:
-
Weigh approximately 10 mg of the test compound into a glass tube.
-
Add 0.5 mL of the aqueous solvent to achieve a concentration of 20 mg/mL.
-
Vortex the tube for 1-2 minutes.
-
If not dissolved, sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, warm the solution to 37°C for up to 60 minutes.
-
Visually inspect for complete dissolution (a clear solution with no visible particles or cloudiness). If dissolved, the protocol is complete.
-
-
Tier 2: Lower Concentration in Aqueous Medium:
-
If the compound is insoluble in Tier 1, increase the solvent volume by a factor of 10 (to 5 mL) to achieve a concentration of 2 mg/mL.
-
Repeat the mixing, sonication, and warming steps from Tier 1.
-
If dissolved, the protocol is complete.
-
-
Tier 3: High Concentration in Co-solvent:
-
If the compound is insoluble in Tier 2, test solubility in a neat organic co-solvent.
-
Weigh a fresh sample of the compound and add the co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 200 mg/mL).
-
Repeat the mixing and sonication steps.
-
If the compound dissolves in the co-solvent, this stock solution can then be serially diluted into the aqueous medium for your experiment. Be mindful of the final co-solvent concentration.
-
Data Presentation: Solubility Summary
| Tier | Concentration | Solvent | Method | Result (Visual) |
| 1 | 20 mg/mL | Aqueous Medium | Vortex, Sonicate, 37°C | Insoluble |
| 2 | 2 mg/mL | Aqueous Medium | Vortex, Sonicate, 37°C | Soluble |
| 3 | 200 mg/mL | DMSO | Vortex, Sonicate | Soluble |
This table is an example. Researchers should fill it in with their experimental observations.
Signaling Pathway Considerations
Caption: Impact of solubility on a generic signaling pathway.
The diagram above illustrates that if "this compound" remains in an insoluble state, it cannot interact with its intended cellular target (e.g., a cell surface receptor) and will fail to elicit a biological response. Achieving solubility is a prerequisite for studying the compound's effect on any signaling pathway. The failure of many targeted therapies can be attributed to issues with drug delivery and bioavailability, not just the selection of the target itself.[5]
References
Technical Support Center: KH7 as a Mitochondrial Uncoupler
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effect of KH7 as a mitochondrial uncoupler. As a known inhibitor of soluble adenylyl cyclase (sAC), its impact on mitochondrial bioenergetics can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of this compound is soluble adenylyl cyclase (sAC), an enzyme responsible for producing the second messenger cyclic AMP (cAMP). This compound is often used to investigate the physiological roles of sAC in various cellular processes.
Q2: What is the off-target effect of this compound on mitochondria?
A2: this compound has been demonstrated to act as a classical mitochondrial uncoupler.[1] This means it disrupts the coupling between the electron transport chain and oxidative phosphorylation, the process that generates ATP.
Q3: How does this compound uncouple mitochondria?
A3: this compound acts as a protonophore, creating a pathway for protons to leak across the inner mitochondrial membrane. This dissipates the proton motive force (the electrochemical gradient) that is essential for ATP synthase to produce ATP.
Q4: What are the consequences of mitochondrial uncoupling by this compound?
A4: The primary consequences of this compound-induced mitochondrial uncoupling include:
-
A decrease in mitochondrial ATP production.[1]
-
An increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient.
-
A decrease in the mitochondrial membrane potential (ΔΨm).
Q5: At what concentrations does this compound exhibit mitochondrial uncoupling effects?
A5: The uncoupling effects of this compound can occur at concentrations commonly used to inhibit sAC. The IC50 for sAC inhibition is reported to be in the range of 3-10 μM. Researchers should be aware that mitochondrial effects may be present within this concentration range. It is crucial to perform dose-response experiments to characterize the specific effects in your experimental system.
Q6: How can I differentiate between the effects of sAC inhibition and mitochondrial uncoupling in my experiments?
A6: This can be challenging. Consider the following approaches:
-
Use a structurally unrelated sAC inhibitor: Compare the effects of this compound with another sAC inhibitor that is not known to be a mitochondrial uncoupler.
-
Rescue experiments: Attempt to rescue the observed phenotype by providing downstream effectors of the sAC pathway (e.g., cell-permeable cAMP analogs). If the phenotype is not rescued, it may be due to off-target effects like mitochondrial uncoupling.
-
Directly measure mitochondrial function: Assess parameters like OCR, mitochondrial membrane potential, and cellular ATP levels in the presence of this compound.
Troubleshooting Guides
Issue 1: Unexpected Increase in Oxygen Consumption Rate (OCR)
Symptoms:
-
A significant increase in basal OCR after treating cells with this compound.
-
A reduced response to the ATP synthase inhibitor oligomycin.
-
A diminished spare respiratory capacity after the addition of a classical uncoupler like FCCP.
Possible Cause: This is a classic sign of mitochondrial uncoupling. This compound is likely dissipating the proton gradient, causing the electron transport chain to work at a higher rate to try and maintain it, thus consuming more oxygen.
Troubleshooting Steps:
-
Confirm Uncoupling:
-
Perform a full mitochondrial stress test. The reduced effect of oligomycin and a smaller window between basal and maximal respiration (induced by FCCP) are indicative of uncoupling.
-
-
Dose-Response Analysis:
-
Run a dose-response experiment with this compound to determine the lowest concentration that inhibits sAC without significantly impacting OCR.
-
-
Alternative Inhibitors:
-
If possible, use an alternative sAC inhibitor with a different mechanism of action or lower off-target mitochondrial effects.
-
-
Control Experiments:
-
Include a positive control for uncoupling (e.g., a low concentration of FCCP) to compare the magnitude of the effect.
-
Issue 2: Decreased Cellular ATP Levels
Symptoms:
-
A noticeable drop in total cellular ATP levels after this compound treatment, even when the cells appear viable.
Possible Cause: The mitochondrial uncoupling activity of this compound directly inhibits ATP synthesis by dissipating the proton motive force required by ATP synthase.
Troubleshooting Steps:
-
Measure Mitochondrial ATP Production:
-
Isolate mitochondria and perform an ATP production assay in the presence of various this compound concentrations. This will directly confirm the inhibition of mitochondrial ATP synthesis.
-
-
Assess Glycolysis:
-
Measure the extracellular acidification rate (ECAR) to determine if there is a compensatory increase in glycolysis to counteract the deficit in mitochondrial ATP production.
-
-
Lower this compound Concentration:
-
Determine the concentration threshold at which this compound significantly impacts ATP levels and try to work below this concentration if your sAC inhibition studies allow.
-
Issue 3: Altered Mitochondrial Membrane Potential
Symptoms:
-
A decrease in fluorescence intensity when using potentiometric dyes like TMRE or TMRM.
-
A shift from red to green fluorescence with the ratiometric dye JC-1.
Possible Cause: The dissipation of the proton gradient by this compound directly leads to a reduction in the mitochondrial membrane potential.
Troubleshooting Steps:
-
Quantitative Analysis:
-
Use a fluorescent plate reader or flow cytometry to quantify the change in membrane potential across a range of this compound concentrations.
-
-
Positive Control:
-
Use a known mitochondrial uncoupler like CCCP or FCCP as a positive control to validate the assay and compare the relative effect of this compound.
-
-
Time-Course Experiment:
-
Monitor the change in mitochondrial membrane potential over time after this compound addition to understand the kinetics of the uncoupling effect.
-
Quantitative Data Summary
| Parameter | Organism/Cell Type | This compound Concentration | Observed Effect | Reference |
| ATP Production | Isolated mouse brain mitochondria | 10 µM | Significant decrease | [1] |
| sAC Inhibition (IC50) | Recombinant human sACt protein | 3-10 µM | 50% inhibition |
Experimental Protocols
Protocol 1: Assessment of Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF)
-
Cell culture plates compatible with the analyzer
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (classical uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding: Seed cells in the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Reagents: Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentrations.
-
Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the instrument and start the assay. A typical injection strategy would be:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE dye
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
-
Appropriate buffer (e.g., HBSS or DMEM without phenol red)
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging plate, microplate, or in suspension.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
TMRE Staining: Add TMRE to the cells at a final concentration of 20-200 nM (optimize for your cell type) and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Positive Control: In a separate set of wells, treat cells with FCCP (e.g., 10 µM) for 5-10 minutes after TMRE staining to induce complete depolarization.
-
Imaging/Measurement:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).
-
Plate Reader: Measure fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and emission filter (e.g., PE channel).
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 3: ATP Production Assay in Isolated Mitochondria
This protocol details a luciferase-based assay to measure ATP production in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and a fatty acid-free BSA)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
ATP assay kit (luciferase/luciferin-based)
-
Luminometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.
-
Prepare Reactions: In a luminometer-compatible plate, prepare the reaction mix containing respiration buffer, substrates, and the desired concentrations of this compound or vehicle.
-
Pre-incubation: Add a standardized amount of isolated mitochondria to each well and pre-incubate for a few minutes at 37°C.
-
Initiate ATP Synthesis: Start the reaction by adding a known concentration of ADP.
-
Measure ATP Production: At defined time points, take aliquots of the reaction and add them to the ATP assay reagent (luciferase/luciferin). Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve with known ATP concentrations to convert luminescence units to ATP concentration.
-
Data Analysis: Calculate the rate of ATP production (e.g., in nmol ATP/min/mg mitochondrial protein) and compare the rates between control and this compound-treated mitochondria.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: Experimental workflow for assessing OCR with this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: KH7 in Fluorescence-Based cAMP Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of KH7, a soluble adenylyl cyclase (sAC) inhibitor, in fluorescence-based cyclic AMP (camp) assays. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accurate interpretation of your experimental results.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Overall Fluorescence Signal
Question: After applying this compound to my cells expressing a fluorescent cAMP biosensor, I observe a general decrease in fluorescence intensity, not just a change in the ratiometric signal. What could be the cause?
Answer: This is a common issue and may not be directly related to a decrease in cAMP levels. This compound has known off-target effects that can lead to a reduction in the overall fluorescence signal. Here are the potential causes and troubleshooting steps:
-
Mitochondrial Dysfunction and ATP Depletion: this compound can act as a mitochondrial uncoupler, leading to a decrease in cellular ATP production.[1] Many fluorescent proteins and biosensors require ATP for proper folding and chromophore maturation. A significant drop in ATP can therefore lead to a reduced number of functional fluorescent molecules.
-
Cytotoxicity: At higher concentrations or with prolonged incubation times, this compound can be cytotoxic. A decrease in cell viability will naturally lead to a weaker overall fluorescence signal.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., Trypan Blue exclusion, MTT assay, or a live/dead stain) to assess the health of your cells after treatment with the same concentration and duration of this compound as in your cAMP assay.
-
Monitor Cellular ATP Levels: Use a commercially available ATP assay kit to measure cellular ATP concentrations in the presence and absence of this compound. This will directly test for mitochondrial toxicity.
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to find the lowest effective concentration of this compound and the shortest incubation time that yields sAC inhibition without significantly impacting cell viability or ATP levels.
-
Include a "No Biosensor" Control: To check for autofluorescence changes, measure the fluorescence of untransfected cells treated with this compound.
Issue 2: Inconsistent or Noisy cAMP Assay Results
Question: My fluorescence-based cAMP assay results are highly variable and noisy when I use this compound. How can I improve the reliability of my data?
Answer: Inconsistent results with this compound can stem from its off-target effects and potential for direct interference with the assay components.
-
Fluorescence Interference: Although less common, it's possible for small molecules to have intrinsic fluorescent properties or to quench the fluorescence of other molecules.[2]
-
Metabolic Stress: The mitochondrial uncoupling effect of this compound can induce cellular stress, leading to heterogeneous responses across the cell population and therefore, noisy data.
Troubleshooting Steps:
-
Test for Compound Autofluorescence: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your biosensor.
-
Use a Stable Cell Line: If using transient transfection, consider generating a stable cell line expressing your cAMP biosensor for more consistent expression levels.
-
Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power of your experiment and identify outliers.
-
Consider an Alternative Inhibitor: If variability persists, the most effective solution is often to switch to a more specific sAC inhibitor with fewer off-target effects, such as LRE1.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its primary limitations?
A1: this compound is an inhibitor of soluble adenylyl cyclase (sAC), an enzyme that produces the second messenger cyclic AMP (camp).[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate and calcium ions. The primary and most significant limitation of this compound is its off-target effect as a mitochondrial uncoupler.[1] This leads to the dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis.[1] This can severely compromise cellular energy metabolism and confound the interpretation of experimental results.
Q2: At what concentration should I use this compound?
A2: The reported IC50 of this compound for sAC inhibition is in the low micromolar range, typically between 3 µM and 11 µM in cell-based assays.[3] However, its mitochondrial uncoupling effects can occur within a similar concentration range. Therefore, it is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions by performing a dose-response curve for sAC inhibition and concurrently monitoring cell viability and ATP levels. It is recommended to use the lowest effective concentration for the shortest possible duration.
Q3: Are there more specific alternatives to this compound?
A3: Yes, a more specific and potent allosteric inhibitor of sAC called LRE1 has been developed.[3][4][5] LRE1 binds to the bicarbonate activator binding site of sAC and has been shown to be non-toxic to cells, making it a superior alternative to this compound for cellular assays.[3]
Q4: How can I be sure that the effects I'm seeing are due to sAC inhibition and not off-target effects of this compound?
A4: To confidently attribute your results to sAC inhibition when using this compound, you should include several critical controls:
-
Use an Alternative sAC Inhibitor: The most robust control is to repeat the experiment with a more specific sAC inhibitor like LRE1. If both inhibitors produce the same effect, it is more likely to be a genuine consequence of sAC inhibition.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by adding a cell-permeable cAMP analog (e.g., 8-Br-cAMP) after this compound treatment.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available.
-
Monitor Off-Target Effects: As mentioned in the troubleshooting guide, directly measure cell viability and ATP levels.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Cellular IC50 | Known Off-Target Effects | Recommended Starting Concentration for Cellular Assays |
| This compound | Soluble Adenylyl Cyclase (sAC) | ~2-5 µM | ~3-11 µM[3] | Mitochondrial uncoupling, leading to ATP depletion and potential cytotoxicity.[1] | 5-10 µM (requires careful validation of off-target effects) |
| LRE1 | Soluble Adenylyl Cyclase (sAC) | ~3-8 µM[1][6] | ~5-11 µM[3][6] | Not reported to have significant off-target effects; non-toxic to cells.[3] | 10-20 µM |
Experimental Protocols
Detailed Protocol for a FRET-Based cAMP Assay Using a sAC Inhibitor
This protocol is designed for use with a genetically encoded FRET-based cAMP biosensor (e.g., a CFP-YFP based sensor) expressed in adherent cells in a 96-well plate format.
Materials:
-
Adherent cells stably or transiently expressing a FRET-based cAMP biosensor.
-
Black, clear-bottom 96-well plates.
-
This compound and/or LRE1 stock solutions (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Imaging buffer (e.g., HBSS or phenol red-free DMEM).
-
Stimulus for sAC activation (e.g., sodium bicarbonate).
-
Forskolin (as a positive control for tmAC activation).
-
Fluorescence plate reader with FRET capabilities (e.g., with excitation filters for CFP and emission filters for CFP and YFP).
Procedure:
-
Cell Plating:
-
Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours under standard cell culture conditions.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and LRE1 in imaging buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the cell culture medium from the wells.
-
Gently wash the cells once with imaging buffer.
-
Add the inhibitor dilutions and vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Baseline Fluorescence Reading:
-
Place the plate in the pre-warmed fluorescence plate reader.
-
Take a baseline reading of the FRET signal (e.g., excite at ~430 nm and read emissions at ~475 nm for CFP and ~530 nm for YFP). Record 5-10 baseline measurements to ensure a stable signal.
-
-
Stimulation and Signal Acquisition:
-
Add the sAC stimulus (e.g., sodium bicarbonate) to the wells.
-
Immediately begin continuous kinetic reading of the FRET signal for the desired duration (e.g., 15-30 minutes).
-
Positive Control: In separate wells, add forskolin to confirm that the cells and biosensor are responsive to a general adenylyl cyclase activator.
-
Negative Control: In separate wells, add only the vehicle for the stimulus.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point.
-
Normalize the FRET ratio to the baseline reading for each well.
-
Plot the normalized FRET ratio over time to visualize the cAMP dynamics.
-
Compare the response to the sAC stimulus in the presence and absence of the inhibitors.
-
Crucial Controls for this Protocol:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of the inhibitor.
-
Stimulus Positive Control: Cells treated with a known activator of adenylyl cyclases (e.g., forskolin) to ensure the biosensor is functional.
-
Inhibitor Specificity Control: Comparison of the effects of this compound with a more specific inhibitor like LRE1.
-
Cell Viability Control: A parallel plate treated with the same inhibitor concentrations and durations, followed by a cell viability assay.
Visualizations
Caption: Overview of transmembrane and soluble adenylyl cyclase signaling pathways.
Caption: Experimental workflow for a fluorescence-based cAMP assay with an inhibitor.
Caption: Troubleshooting decision tree for experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 5. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KH7 and Detergent Incompatibility in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with the soluble adenylyl cyclase (sAC) inhibitor, KH7, in assays containing detergents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve potential incompatibilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[1][2][3] Its chemical name is (S,Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-((3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl)propanehydrazide.[1] It functions by blocking the synthesis of cyclic AMP (cAMP) mediated by sAC, which is a ubiquitously expressed and essential component of cAMP-signaling pathways.[3] this compound is used in research to study the role of sAC in various physiological processes.[1][3]
Q2: Why are detergents used in assays involving this compound?
Detergents are often essential components in biological assays for several reasons:
-
Cell Lysis: To extract intracellular components, including sAC, by disrupting cell membranes.[4][5]
-
Protein Solubilization: To solubilize and stabilize membrane-associated or hydrophobic proteins.[6]
-
Reducing Non-specific Binding: In immunoassays like ELISAs, detergents are used in wash buffers to minimize background signal by blocking non-specific interactions.[5][7]
Q3: How can detergents interfere with this compound activity in an assay?
Detergent incompatibility can manifest in several ways:
-
Direct Interaction with this compound: Detergent micelles may sequester the hydrophobic this compound molecule, reducing its effective concentration available to inhibit sAC.
-
Alteration of Target Enzyme Conformation: Detergents can subtly alter the three-dimensional structure of sAC, potentially affecting the binding affinity of this compound.
-
Interference with Assay Detection: Some detergents can interfere with the detection method of the assay, such as colorimetric or fluorescence readouts, leading to inaccurate results.[8] For example, detergents containing aromatic rings can absorb UV light, interfering with spectrophotometric protein quantification.
Q4: Are there specific types of detergents that are more likely to be incompatible with this compound?
While specific incompatibility studies with this compound are not widely published, general principles of detergent-small molecule interactions suggest:
-
Ionic detergents (e.g., SDS): These are harsh and denaturing, and are very likely to interfere with enzyme activity and this compound binding by altering the protein structure.[4][9][10]
-
Non-ionic detergents (e.g., Triton X-100, Tween-20): These are generally milder and non-denaturing.[6][9] However, at concentrations above their critical micelle concentration (CMC), they can still sequester hydrophobic molecules like this compound. Some non-ionic detergents have been shown to interfere with certain assays; for instance, Tween 20 can lead to an underestimation of anti-PEG antibodies in ELISAs due to its PEG-like structure.[11]
-
Zwitterionic detergents (e.g., CHAPS): These are also considered mild and are often used to solubilize proteins while preserving their function.[6] They may represent a good starting point for optimizing assays with this compound.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition by this compound
If you observe a decrease in the expected inhibitory effect of this compound, it could be due to detergent interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound inhibition.
Quantitative Data Example: Effect of Detergents on this compound IC50
The following table shows hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound for sAC in the presence of different detergents.
| Detergent | Detergent Concentration | This compound IC50 (µM) | Fold Change in IC50 |
| None | 0% | 5.2 | 1.0 |
| Triton X-100 | 0.1% | 25.8 | 5.0 |
| Tween-20 | 0.05% | 10.5 | 2.0 |
| CHAPS | 0.3% | 6.1 | 1.2 |
| SDS | 0.02% | >100 | >19.2 |
Interpretation: This data suggests that SDS is highly incompatible with the assay. Triton X-100 significantly reduces the apparent potency of this compound, while Tween-20 has a moderate effect. CHAPS appears to be the most compatible detergent in this hypothetical scenario.
Issue 2: High Background Signal in the Assay
High background can mask the inhibitory effect of this compound. This can be caused by the detergent interfering with the assay's detection system.
Troubleshooting Steps:
-
Run a "detergent-only" control: Prepare a control sample containing the assay buffer with the detergent but without the enzyme or this compound. If this control shows a high signal, the detergent is likely interfering with the detection reagents.
-
Consult the assay kit's manual: The manual may list known interfering substances.
-
Perform a detergent titration: Determine the lowest concentration of detergent that provides adequate performance while minimizing background signal.
-
Consider an alternative detergent: Test a different class of detergent (e.g., switch from a non-ionic to a zwitterionic detergent).
Experimental Protocols
Protocol 1: Detergent Compatibility Screen for this compound Assays
This protocol is designed to identify a suitable detergent and its optimal concentration for your sAC assay with this compound.
Materials:
-
Purified or recombinant sAC enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (without detergent)
-
Stock solutions of various detergents (e.g., Triton X-100, Tween-20, CHAPS, NP-40)
-
Assay detection reagents
Procedure:
-
Prepare Detergent Dilutions: Prepare a series of dilutions for each detergent in the assay buffer. It is recommended to test concentrations both above and below the CMC of each detergent.
-
Set up Assay Plates: In a microplate, set up the following conditions for each detergent and concentration:
-
No Enzyme Control: Assay buffer with detergent.
-
No Inhibitor Control: Assay buffer with detergent and sAC enzyme.
-
This compound Inhibition: Assay buffer with detergent, sAC enzyme, and a fixed concentration of this compound (e.g., at its expected IC50 or IC80).
-
-
Incubation: Add the sAC enzyme to the appropriate wells and incubate according to your standard assay protocol.
-
Add this compound: Add this compound to the designated wells and incubate for the required time to allow for inhibition.
-
Develop and Read Signal: Add the assay detection reagents and measure the signal according to your protocol.
-
Data Analysis:
-
Subtract the "No Enzyme Control" signal from all other wells to correct for background.
-
Calculate the percent inhibition for this compound for each detergent and concentration relative to the "No Inhibitor Control".
-
Select the detergent and concentration that provides the expected level of this compound inhibition with the lowest background signal.
-
Experimental Workflow Diagram:
Caption: Workflow for detergent compatibility screening.
Signaling Pathway Diagram
Simplified sAC Signaling Pathway and Points of Interference:
References
- 1. glpbio.com [glpbio.com]
- 2. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. This compound = 98 HPLC 330676-02-3 [sigmaaldrich.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
KH7 degradation and stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KH7, a selective inhibitor of soluble adenylyl cyclase (sAC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term experiments, ensuring the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of soluble adenylyl cyclase (sAC), with an IC50 value in the range of 3-10 μM in vivo.[1][2][3] It functions by blocking the synthesis of cyclic AMP (cAMP) from ATP by sAC. Notably, this compound is inert towards transmembrane adenylyl cyclases (tmACs) at concentrations up to 300 μM, allowing for targeted studies of the sAC signaling pathway.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound should be stored at temperatures between 2-8°C.[1][4] For creating stock solutions, this compound is soluble in DMSO up to 100 mM.[1] It is crucial to handle the compound carefully to prevent contamination.
Q3: What is the known stability of this compound in experimental conditions?
While specific long-term stability data for this compound under various experimental conditions is not extensively published, its stability can be assessed using standard protocols for small molecules. Factors that can affect the stability of small molecule inhibitors like this compound include temperature, pH, light exposure, and the presence of oxidizing or reducing agents. It is recommended to perform stability assessments under your specific experimental conditions.
Q4: Are there any known off-target effects or cytotoxicity associated with this compound?
Yes, some studies have reported that this compound can exhibit off-target effects and sAC-independent cytotoxicity.[5] Researchers should include appropriate controls in their experiments to account for these potential confounding factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | This compound Degradation: The compound may have degraded due to improper storage or handling, or instability in the experimental medium. | 1. Verify Storage: Ensure this compound has been stored correctly at 2-8°C. 2. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment. 3. Assess Stability: Perform a stability check of this compound in your experimental buffer using HPLC (see Experimental Protocols section). |
| Off-Target Effects: The observed effects may not be due to sAC inhibition.[5] | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. 2. Use Controls: Include negative controls (vehicle only) and positive controls (known sAC activators or downstream effectors) to validate the specificity of the observed effects. 3. Consider Alternative Inhibitors: If available, use a structurally different sAC inhibitor to confirm that the observed phenotype is due to sAC inhibition. | |
| Low Potency or Lack of Inhibition | Incorrect Concentration: The final concentration of this compound in the experiment may be too low to effectively inhibit sAC. | 1. Verify Calculations: Double-check all calculations for dilutions of your stock solution. 2. Confirm Stock Concentration: If possible, verify the concentration of your this compound stock solution using a spectrophotometer or other quantitative method. |
| Cell Permeability Issues: this compound may not be efficiently entering the cells in your experimental system. | 1. Increase Incubation Time: Extend the incubation time of the cells with this compound to allow for greater uptake. 2. Consult Literature: Review literature for similar cell types to see what incubation times and concentrations were effective. | |
| Precipitation of this compound in Aqueous Solutions | Low Solubility: this compound is soluble in DMSO but may have limited solubility in aqueous buffers. | 1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible while maintaining this compound solubility. Typically, a final DMSO concentration of <0.1% is recommended. 2. Sonication: Briefly sonicate the solution to aid in dissolving the compound. 3. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅BrN₄O₂S | [1] |
| Molecular Weight | 419.3 g/mol | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage Temperature | 2-8°C | [1][4] |
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | 60°C for 24-48 hours |
| Photostability | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |
Note: These are general guidelines. The specific conditions should be optimized for your experimental setup.
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer or medium over time.
1. Materials:
- This compound powder
- DMSO (HPLC grade)
- Experimental buffer/medium
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Stability Samples:
- Dilute the this compound stock solution in your experimental buffer to the final working concentration (e.g., 10 µM).
- Prepare several aliquots of this solution.
- Incubation:
- Store the aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
- Take time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- HPLC Analysis:
- At each time point, inject an aliquot of the sample into the HPLC system.
- Use a suitable gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% TFA.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).
- Data Analysis:
- Measure the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
- The appearance of new peaks may indicate the formation of degradation products.
Mandatory Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The signaling pathway of soluble adenylyl cyclase (sAC) and its inhibition by this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 2. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with KH7 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving KH7, a known inhibitor of soluble adenylyl cyclase (sAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific inhibitor of soluble adenylyl cyclase (sAC), which is a source of the second messenger cyclic AMP (cAMP).[1] It typically exhibits an IC50 (half-maximal inhibitory concentration) in the range of 3-10 μM in both recombinant protein and cellular assays.[2][3] By inhibiting sAC, this compound is expected to reduce intracellular cAMP levels, which can impact a variety of downstream signaling pathways involved in processes like sperm motility and energy metabolism.[1][3]
Q2: I'm observing significant cytotoxicity at concentrations where I expect only sAC inhibition. Why is this happening?
While this compound is used as a specific sAC inhibitor, studies have revealed it can have significant off-target effects, particularly on mitochondrial function. This compound can act as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane.[1][4] This uncoupling action inhibits mitochondrial ATP production, which can lead to energy depletion and subsequent cell death, independent of its effects on sAC.[1]
Troubleshooting Steps:
-
Lower this compound Concentration: Use the lowest effective concentration for sAC inhibition (ideally in the 3-10 µM range) to minimize off-target mitochondrial effects.
-
Time-Course Experiment: Reduce the incubation time. Off-target effects may become more prominent with prolonged exposure.
-
Alternative Inhibitors: Consider using other sAC inhibitors, such as LRE1, which may have different off-target profiles.[4]
-
Control for Mitochondrial Health: Perform a concurrent mitochondrial function assay (e.g., Seahorse assay or measuring mitochondrial membrane potential) to assess the impact of your this compound treatment on cellular bioenergetics.
Q3: My expected cAMP-dependent pathway is not being inhibited by this compound. What are potential reasons?
Several factors could contribute to a lack of effect on a downstream cAMP-dependent pathway:
-
Dominant Transmembrane Adenylyl Cyclase (tmAC) Activity: Cells express multiple adenylyl cyclase isoforms. If the pathway you are studying is primarily driven by tmACs at the plasma membrane, the sAC-specific inhibitor this compound may have little to no effect.
-
Insufficient this compound Concentration or Potency: Ensure the concentration used is appropriate for your specific cell type and experimental conditions. The reported IC50 of 3-10 µM is a guideline, and potency can vary.
-
Compensatory Mechanisms: Cells may upregulate other signaling pathways to compensate for the inhibition of sAC, masking the effect of this compound.
-
Compound Instability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
Q4: I am observing an unexpected activation of a signaling pathway after this compound treatment. Is this a known phenomenon?
While counterintuitive, this can occur due to the off-target effects of this compound on cellular metabolism. By inhibiting mitochondrial ATP production, this compound can increase the cellular AMP:ATP ratio.[4] This shift activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation can, in turn, phosphorylate numerous downstream targets and trigger various signaling cascades, which may be unrelated to your intended sAC inhibition.[4]
Data Presentation: this compound Activity & Effects
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell/System Context | Key Implication | Reference |
| IC50 for sAC | 3 - 10 µM | Recombinant human sACt protein & cellular assays | Defines the typical concentration range for achieving on-target inhibition. | [2][3] |
| Off-Target Effect | Mitochondrial Uncoupling | Isolated mouse brain mitochondria | Inhibits ATP production, leading to potential cytotoxicity and AMPK activation. | [1] |
| Effect on Basal cAMP | Significant Decrease | Sperm cells (at 50 µM) | At higher concentrations, this compound can reduce basal cAMP levels, but this is well above the typical IC50. | [3] |
| Functional Outcome | Negative Inotropic Effect (~20%) | Cardiomyocytes | Suggests sAC is involved in basal cardiac contractility. | [3] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a baseline for treating adherent cells in culture.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability, 6-well plate for protein analysis) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): If studying a pathway sensitive to growth factors, replace the growth medium with a low-serum or serum-free medium for 4-12 hours prior to treatment.
-
This compound Preparation: Prepare a fresh dilution of this compound in your cell culture medium from a concentrated stock (e.g., in DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium and add the this compound-containing medium to your cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting, performing a cell viability assay).
Protocol 2: Assessing Cell Viability (MTT Assay)
This protocol measures cell viability by assessing mitochondrial metabolic activity.
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control in a 96-well plate as described above.
-
Reagent Preparation: Near the end of the treatment period, prepare the MTT solution (e.g., 5 mg/mL in sterile PBS) and a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[5]
-
Solubilization: After incubation, add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations: Pathways and Workflows
Diagram 1: Expected Signaling Pathway of this compound
Caption: Canonical pathway showing this compound inhibiting sAC to block cAMP production.
Diagram 2: Off-Target Mitochondrial Effect of this compound
Caption: this compound's off-target effect as a mitochondrial uncoupler, leading to AMPK activation.
Diagram 3: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for diagnosing unexpected experimental outcomes with this compound.
References
- 1. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of sAC Inhibitors: KH7 vs. TDI-10229
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and selectivity of two prominent soluble adenylyl cyclase (sAC) inhibitors: KH7 and TDI-10229. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for research and development endeavors.
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a vital intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate and calcium ions and is found in the cytoplasm, nucleus, and mitochondria. This distinct localization and regulation make sAC a compelling therapeutic target for a variety of conditions. This guide focuses on a comparative analysis of two key sAC inhibitors, this compound and the more recently developed TDI-10229.
Potency and Selectivity: A Quantitative Overview
The inhibitory activity of this compound and TDI-10229 against sAC has been evaluated in both biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison of their potency and selectivity.
| Compound | Biochemical IC50 (sAC) | Cellular IC50 (sAC) |
| This compound | 3-10 µM | 3-10 µM |
| TDI-10229 | 159 ± 7 nM | 92 nM |
Table 1: Potency against soluble Adenylyl Cyclase (sAC). The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of sAC by 50%. Lower values indicate higher potency.
| Compound | Selectivity Profile |
| This compound | Selective for sAC over transmembrane adenylyl cyclases (tmACs) at concentrations up to 50 µM. However, it is noted to have potential off-target effects and general cell toxicity. |
| TDI-10229 | Highly selective for sAC. It shows no significant activity against a panel of 310 kinases and 46 other common drug targets, including GPCRs, ion channels, and nuclear receptors. It also displays high selectivity for sAC over the closely related tmAC subtypes. |
Table 2: Selectivity Profile. This table outlines the specificity of each inhibitor for sAC relative to other enzymes and cellular targets.
Key Differences and Considerations
TDI-10229 emerges as a significantly more potent and selective inhibitor of sAC compared to this compound. With nanomolar potency in both biochemical and cellular assays, TDI-10229 offers a substantial improvement over the micromolar activity of this compound.
Furthermore, the selectivity profile of TDI-10229 is a critical advantage. The lack of off-target activity at therapeutic concentrations minimizes the potential for confounding experimental results and reduces the risk of side effects in preclinical studies. In contrast, this compound has been associated with cellular toxicity and non-sAC mediated effects, which can complicate the interpretation of experimental data.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate the sAC signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Biochemical sAC Activity Assay
This assay quantifies the enzymatic activity of purified sAC in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant human sAC protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.
-
Inhibitor stock solutions (this compound or TDI-10229) in DMSO.
-
³²P-α-ATP (for radioactive detection) or a commercially available cAMP detection kit (e.g., ELISA, FRET).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified sAC enzyme.
-
Add varying concentrations of the inhibitor (this compound or TDI-10229) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 30°C to allow for binding.
-
Initiate the enzymatic reaction by adding ATP (spiked with ³²P-α-ATP if using radioactive detection).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
Quantify the amount of cAMP produced using either scintillation counting for ³²P-cAMP or the protocol of the chosen cAMP detection kit.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular sAC Activity Assay
This assay measures the ability of an inhibitor to block sAC activity within a cellular context.
-
Reagents and Materials:
-
HEK293 cells stably overexpressing sAC (or another suitable cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Inhibitor stock solutions (this compound or TDI-10229) in DMSO.
-
sAC activators (e.g., sodium bicarbonate).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium and pre-treat the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of the inhibitor (this compound or TDI-10229) or DMSO (vehicle control) to the cells and incubate for a defined time.
-
Stimulate sAC activity by adding an activator (e.g., sodium bicarbonate).
-
After the stimulation period, stop the reaction and lyse the cells.
-
Determine the intracellular cAMP concentration in the cell lysates using a cAMP detection kit.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
-
Conclusion
Based on the available data, TDI-10229 demonstrates superior potency and a significantly cleaner selectivity profile compared to this compound. Its nanomolar efficacy and high specificity make it a more reliable and precise tool for investigating the physiological and pathological roles of soluble adenylyl cyclase. Researchers should consider these factors when selecting an sAC inhibitor for their studies to ensure the generation of robust and interpretable data. The experimental protocols provided herein offer a foundation for the in-house validation and application of these important pharmacological tools.
Unveiling the Potency of KH7: A Comparative Guide to Soluble Adenylyl Cyclase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the soluble adenylyl cyclase (sAC) inhibitor KH7 with other notable alternatives. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathway, this document serves as a valuable resource for studies involving sAC inhibition.
Soluble adenylyl cyclase (sAC), a ubiquitously expressed enzyme, plays a crucial role in various physiological processes by catalyzing the conversion of ATP to cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+) ions. Its involvement in cellular signaling has made it an attractive target for therapeutic intervention in a range of conditions. This compound has been a widely used inhibitor in these investigations. This guide provides a comparative analysis of its efficacy alongside other known sAC inhibitors.
Comparative Efficacy of sAC Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other selected sAC inhibitors, providing a clear comparison of their effectiveness in both biochemical and cellular contexts.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Notes |
| This compound | 3-10 µM[1][2][3][4] | 3-10 µM[1][2] | A well-established, specific inhibitor of sAC.[1][2][3][4] |
| LRE1 | - | 5.3 µM[1] | A known sAC inhibitor. |
| TDI-10229 | 158.6 nM - 195 nM[1][4] | 92 nM - 113.5 nM[1][4] | A potent and orally bioavailable sAC inhibitor.[4] |
| TDI-11155 | - | 15.7 nM[1] | A potent sAC inhibitor. |
| TDI-11861 | ≤ 2.5 nM / 1.7 nM[1] | 5.1 nM[1] | A highly potent sAC inhibitor. |
| TDI-11893 | 1.7 nM[1] | 19.4 nM[1] | A potent sAC inhibitor. |
| TDI-11891 | 0.33 nM[1] | 2.3 nM[1] | A highly potent sAC inhibitor. |
| Bithionol | Potent inhibitor | - | Identified as a potent, sAC-specific inhibitor that binds to the allosteric bicarbonate binding site. |
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for both in vitro biochemical and cell-based assays commonly used to assess the potency of sAC inhibitors.
In Vitro sAC Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified sAC in the presence of an inhibitor.
Materials:
-
Purified recombinant human soluble adenylyl cyclase (sACt) protein.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl with MgCl2 or MnCl2).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a known concentration of purified sAC protein.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Measure the amount of cAMP produced using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage of sAC activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
Cellular sAC Inhibition Assay
This assay measures the ability of an inhibitor to block sAC activity within a cellular context.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing a truncated form of sAC (often referred to as 4-4 cells).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Seed the sAC-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test inhibitor for a specific duration (e.g., 30-60 minutes). Include a vehicle control.
-
Stimulate cAMP production by adding a PDE inhibitor like IBMX.[5] Bicarbonate can also be used to directly stimulate sAC.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP detection kit.
-
Plot the percentage of cAMP production against the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
Signaling Pathway of Soluble Adenylyl Cyclase
The following diagram illustrates the activation of soluble adenylyl cyclase and its role in cAMP production.
Caption: Activation of soluble adenylyl cyclase by bicarbonate and calcium, leading to the conversion of ATP to cAMP, and its inhibition by this compound.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate. [vivo.weill.cornell.edu]
- 3. [PDF] Bicarbonate-responsive “soluble” adenylyl cyclase defines a nuclear cAMP microdomain | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of KH7: A Comparative Guide to its Cross-Reactivity with Transmembrane Adenylyl Cyclases
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC), and its cross-reactivity with the nine isoforms of transmembrane adenylyl cyclases (tmACs). We present quantitative data, detailed experimental protocols, and visual aids to objectively assess its performance against alternative tmAC inhibitors.
This compound is a valuable tool for dissecting the physiological roles of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). However, its utility is contingent on its specificity. This guide examines the evidence for this compound's selectivity and compares it with 2',5'-dideoxyadenosine (ddAdo), a known inhibitor of transmembrane adenylyl cyclases (tmACs).
Signaling Pathway Overview
Transmembrane adenylyl cyclases are integral membrane proteins that convert adenosine triphosphate (ATP) to cAMP in response to extracellular signals mediated by G protein-coupled receptors (GPCRs). In contrast, soluble adenylyl cyclase is a cytosolic enzyme regulated by bicarbonate and calcium ions. This compound is designed to selectively inhibit sAC, allowing for the specific investigation of its downstream signaling pathways.
Figure 1. Simplified signaling pathways of transmembrane and soluble adenylyl cyclases, indicating the points of inhibition by ddAdo and this compound.
Comparative Inhibitor Performance
The selectivity of this compound for sAC over tmACs is a critical aspect of its utility. The following tables summarize the available quantitative data on the inhibitory potency of this compound and the tmAC inhibitor, 2',5'-dideoxyadenosine (and its analog SQ22,536).
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Comments | Reference |
| Soluble Adenylyl Cyclase (sAC) | 3 - 10 | Potent inhibitor. | [1][2] |
| Transmembrane Adenylyl Cyclases (tmACs) | > 300 | No discernible inhibition observed at concentrations up to 300 µM. | [1] |
Table 2: Inhibitory Activity of 2',5'-dideoxyadenosine and its Analog (SQ22,536)
| Target | Inhibitor | IC50 (µM) | Reference |
| tmAC1 | SQ22,536 | 10 - 15 fold less potent than tmAC5/6 | [3] |
| tmAC2 | SQ22,536 | > 100 | [3] |
| tmAC3 | SQ22,536 | > 100 | [3] |
| tmAC4 | SQ22,536 | > 100 | [3] |
| tmAC5 | SQ22,536 | ~10 | [3] |
| tmAC6 | SQ22,536 | ~10 | [3] |
| tmAC7 | SQ22,536 | > 100 | [3] |
| tmAC8 | SQ22,536 | > 1000 (less than 50% inhibition at 1mM) | [3] |
| tmAC9 | SQ22,536 | > 1000 (less than 50% inhibition at 1mM) | [3] |
| General tmACs | 2',5'-dideoxyadenosine | ~3 | [4][5] |
Off-Target Effects: Mitochondrial Function
An important consideration when using any chemical inhibitor is the potential for off-target effects. Studies have shown that this compound can impact mitochondrial ATP production by acting as a classical uncoupler. This effect is independent of its action on sAC and should be considered when designing and interpreting experiments.
Figure 2. Experimental workflow for assessing the off-target effects of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol is adapted from methods used to assess the activity of both soluble and transmembrane adenylyl cyclases.[1][3]
Materials:
-
Purified sAC or membranes from cells expressing a specific tmAC isoform.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (for tmACs) or 10 mM MnCl2 (for sAC), 1 mM ATP.
-
[α-³²P]ATP
-
This compound or 2',5'-dideoxyadenosine
-
Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex AG 50W-X4 resin
-
Alumina columns
Procedure:
-
Prepare reaction mixtures containing assay buffer, the adenylyl cyclase preparation, and the desired concentration of inhibitor (or vehicle control).
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: Seahorse XF Mitochondrial Stress Test
This protocol outlines the procedure for measuring the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine.
-
This compound
-
Oligomycin, FCCP, Rotenone, and Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Place the cell plate in the analyzer and initiate the mitochondrial stress test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Conclusion
The available evidence strongly supports the use of this compound as a selective inhibitor of soluble adenylyl cyclase, with minimal to no cross-reactivity with transmembrane adenylyl cyclase isoforms at concentrations typically used to inhibit sAC.[1] However, researchers should remain mindful of its potential off-target effects on mitochondrial function, particularly in experiments where cellular energy metabolism is a critical variable.[6] For studies requiring the specific inhibition of transmembrane adenylyl cyclases, 2',5'-dideoxyadenosine and its analogs serve as effective, though not always isoform-specific, alternatives. The provided data and protocols in this guide are intended to aid in the informed selection and application of these important pharmacological tools.
References
- 1. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2 ,5 -Dideoxyadenosine [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of KH7 and Bithionol as Soluble Adenylyl Cyclase (sAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used inhibitors of soluble adenylyl cyclase (sAC), KH7 and bithionol. This document summarizes their mechanisms of action, inhibitory potencies, and significant off-target effects, supported by experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of research studies.
Introduction to sAC and its Inhibitors
Soluble adenylyl cyclase (sAC) is a ubiquitously expressed enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of cellular processes. Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, playing key roles in cellular pH sensing, energy metabolism, and sperm function. The development of specific sAC inhibitors is of significant interest for both basic research and therapeutic applications, including male contraception and treatment of certain cancers.
This compound and bithionol are two small molecule inhibitors that have been widely used to study the physiological roles of sAC. While both effectively inhibit sAC activity, they exhibit distinct mechanisms of action and off-target effect profiles that are critical for researchers to consider.
Mechanism of Action
This compound: The precise binding site of this compound on sAC is not as well-defined as that of bithionol. However, it is known to be a selective inhibitor of sAC with little effect on transmembrane adenylyl cyclases.
Bithionol: Bithionol acts as an allosteric inhibitor of sAC.[1] Structural studies have revealed that bithionol binds to the bicarbonate binding site of the enzyme. By occupying this allosteric site, bithionol induces conformational changes that are unfavorable for substrate binding and catalysis, leading to a non-competitive inhibition pattern with respect to ATP.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for this compound and bithionol against sAC. It is important to note that these values are from different studies and the experimental conditions may have varied.
| Inhibitor | Reported IC50 (in vitro) | Cell-based IC50 | Reference(s) |
| This compound | ~3-10 µM | Not explicitly stated in provided results | [2] |
| Bithionol | ~11.2 µM | Not explicitly stated in provided results | [3] |
Downstream Signaling and Cellular Effects
Inhibition of sAC by either this compound or bithionol leads to a reduction in intracellular cAMP levels, which in turn affects the activity of downstream effectors, most notably Protein Kinase A (PKA). This can impact a variety of cellular functions.
One of the most studied roles of sAC is in sperm motility and capacitation. Inhibition of sAC has been shown to impair these processes, highlighting its potential as a target for male contraception.
Off-Target Effects: A Critical Comparison
A crucial aspect of any pharmacological inhibitor is its specificity. Both this compound and bithionol have been shown to have significant off-target effects, particularly on mitochondrial function.
A comparative study revealed that both this compound and bithionol can inhibit mitochondrial ATP production by acting as classical uncouplers.[2][3] This effect is independent of their sAC inhibitory activity and can confound the interpretation of experimental results, especially in studies focused on cellular metabolism and energy homeostasis. Researchers should exercise caution and employ appropriate controls to dissect the sAC-dependent and off-target effects of these compounds.
Experimental Protocols
In Vitro sAC Activity Assay (Radiometric Assay)
This biochemical assay directly measures the enzymatic activity of purified sAC by quantifying the conversion of radiolabeled ATP to cAMP.
Materials:
-
Purified recombinant sAC enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
[α-³²P]ATP (radiolabeled substrate)
-
sAC inhibitors (this compound, bithionol) or vehicle (DMSO)
-
Dowex and Alumina columns for separation of ATP and cAMP
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, purified sAC, and varying concentrations of the inhibitor or vehicle.
-
Initiate the reaction by adding a mixture of cold ATP and [α-³²P]ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Separate the product ([³²P]cAMP) from the substrate ([α-³²P]ATP) using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of sAC inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based sAC Activity Assay (cAMP Accumulation Assay)
This assay measures the activity of sAC within intact cells by quantifying the accumulation of cAMP.
Materials:
-
Cell line expressing sAC (e.g., HEK293 cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
sAC inhibitors (this compound, bithionol) or vehicle (DMSO)
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the sAC inhibitor or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate sAC activity by adding a known activator (e.g., bicarbonate).
-
Inhibit PDE activity by adding a PDE inhibitor (e.g., IBMX).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cAMP accumulation and determine the IC50 value.
Visualizations
Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for sAC Inhibition Assays.
Caption: Logical Comparison of this compound and Bithionol.
Conclusion
Both this compound and bithionol are valuable tools for studying the function of soluble adenylyl cyclase. However, their distinct mechanisms of action and, most importantly, their shared off-target effects on mitochondrial function necessitate careful experimental design and data interpretation. Bithionol's well-characterized allosteric mechanism of inhibition provides a more defined mode of action. Researchers should be aware of the potential for mitochondrial uncoupling by both compounds and consider using structurally and mechanistically diverse inhibitors to confirm sAC-specific effects. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other sAC inhibitors.
References
Validating KH7 Specificity in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC), with other alternatives. We present supporting experimental data and detailed protocols to enable researchers to validate the specificity of this compound in their cellular models, ensuring data integrity and accurate interpretation of experimental results.
Introduction to this compound and Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a ubiquitously expressed enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial protein that is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing crucial roles in various physiological processes, including sperm motility, capacitation, and energy metabolism.
This compound is a cell-permeable small molecule that has been instrumental in elucidating the physiological functions of sAC. It acts as a specific inhibitor of sAC, allowing for the acute modulation of its activity in cellular and in vitro systems.[1] However, like many chemical probes, understanding its specificity and potential off-target effects is critical for the correct interpretation of experimental outcomes.
Comparison of sAC Inhibitors
The validation of this compound's specificity is best achieved through direct comparison with alternative sAC inhibitors that possess different chemical scaffolds and potentially different off-target profiles. This approach helps to ensure that the observed phenotype is a direct result of sAC inhibition and not an artifact of a particular compound.
| Inhibitor | Target | Mechanism of Action | Cellular IC₅₀ (µM) | Known Off-Target Effects |
| This compound | Soluble Adenylyl Cyclase (sAC) | Allosteric inhibitor, blocks the bicarbonate-binding site.[2] | 3 - 11[3][4] | Mitochondrial uncoupler at concentrations ≥5 µM.[2] |
| LRE1 | Soluble Adenylyl Cyclase (sAC) | Allosteric inhibitor, binds to the bicarbonate activator binding site.[3][5] | ~11 - 14.1[3][4] | Less cytotoxic than this compound; does not exhibit intrinsic fluorescence.[1][3] |
| TDI-10229 | Soluble Adenylyl Cyclase (sAC) | Potent sAC inhibitor. | ~0.1 - 0.2[4] | Significantly improved potency and selectivity over this compound and LRE1.[4] |
Experimental Protocols for Validating this compound Specificity
To rigorously validate the on-target effects of this compound and rule out potential off-target contributions, a multi-pronged experimental approach is recommended. This involves assessing direct target engagement, measuring the downstream signaling consequences of sAC inhibition, and evaluating potential mitochondrial off-target effects.
On-Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular context.[6][7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Shock: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble sAC remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble sAC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Functional On-Target Effect: Measurement of Cellular cAMP Levels
The direct functional consequence of sAC inhibition is a decrease in cellular cAMP levels. This can be measured using various commercially available assays.
Protocol:
-
Cell Seeding: Plate cells in a multi-well format.
-
Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of this compound, LRE1, or TDI-10229. Include a vehicle control.
-
sAC Stimulation: Stimulate sAC activity using a known activator, such as bicarbonate (e.g., 25 mM NaHCO₃). To inhibit cAMP degradation by phosphodiesterases (PDEs), it is recommended to include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer.[10][11]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA, HTRF) or a bioluminescent assay (e.g., cAMP-Glo™).[12][13][14]
-
Data Analysis: Plot the cAMP concentration as a function of inhibitor concentration to determine the IC₅₀ value for each compound.
Off-Target Assessment: Mitochondrial Respiration Assay
Given that this compound is known to act as a mitochondrial uncoupler, it is crucial to assess its impact on mitochondrial function, especially at the concentrations used to inhibit sAC.[2]
Protocol:
-
Cell Seeding: Plate cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate).
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations, including those at and above the IC₅₀ for sAC inhibition. Include a vehicle control and a known mitochondrial uncoupler (e.g., FCCP) as a positive control.
-
Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer to measure the OCR in real-time. Key parameters to assess are:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the addition of an uncoupler like FCCP.
-
Proton Leak: The OCR remaining after the addition of both oligomycin and rotenone/antimycin A (complex I and III inhibitors).
-
-
Data Analysis: An increase in basal respiration and a decrease in ATP-linked respiration in the absence of a change in maximal respiration are indicative of mitochondrial uncoupling. Compare the dose-response of this compound's effect on OCR with its IC₅₀ for sAC inhibition.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptual understanding of the experimental design and the underlying biological pathway, the following diagrams are provided.
Conclusion
Validating the specificity of any chemical probe is paramount for robust scientific inquiry. For this compound, a comprehensive approach that includes direct target engagement assays (CETSA), functional on-target assays (cAMP measurement), and assessment of known off-target effects (mitochondrial respiration) is essential. By comparing the effects of this compound with other sAC inhibitors like LRE1 and TDI-10229, researchers can significantly increase the confidence in attributing observed cellular phenotypes to the specific inhibition of soluble adenylyl cyclase. This guide provides the framework and methodologies to perform such validation studies, ultimately leading to more reliable and reproducible research.
References
- 1. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Activity of KH7: A Look into its Role as a Soluble Adenylyl Cyclase Inhibitor
No comparative data is available for an inactive analog designated KH7.15 in published scientific literature. Extensive searches have not identified a compound with this name being used as a negative control for this compound. Therefore, this guide focuses on the known properties and experimental use of this compound as a selective inhibitor of soluble adenylyl cyclase (sAC).
This compound is a widely utilized small molecule inhibitor that has been instrumental in elucidating the physiological roles of soluble adenylyl cyclase (sAC), an enzyme crucial for various cellular signaling pathways. Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions and plays a significant role in processes such as sperm motility, capacitation, and energy metabolism.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by selectively targeting sAC. This selectivity allows researchers to distinguish the cellular functions mediated by sAC from those regulated by transmembrane adenylyl cyclases. The primary mechanism of this compound involves the blockade of cAMP production by sAC.
The signaling pathway affected by this compound is depicted below:
Caption: this compound inhibits soluble adenylyl cyclase (sAC), blocking ATP to cAMP conversion.
Quantitative Data on this compound Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) |
| This compound | Soluble Adenylyl Cyclase (sAC) | 3 - 10 |
This data is compiled from various scientific publications.
Experimental Protocols
The efficacy of this compound as an sAC inhibitor is often assessed through in vitro and cell-based assays that measure the production of cyclic AMP (cAMP). A typical experimental workflow is outlined below.
Caption: Workflow for determining the inhibitory activity of this compound on sAC.
Detailed Methodology for cAMP Measurement Assay
1. Cell Culture and Treatment:
-
Cells expressing sAC (e.g., HEK293 cells) are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
2. sAC Stimulation:
-
sAC is stimulated by adding an activator, typically sodium bicarbonate (e.g., 25 mM).
3. Cell Lysis and cAMP Quantification:
-
The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is measured using a variety of commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Förster Resonance Energy Transfer (FRET)-based biosensors.
4. Data Analysis:
-
The measured cAMP levels are plotted against the concentration of this compound.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of soluble adenylyl cyclase in cellular physiology. While the concept of an inactive analog is crucial for robust experimental design, a compound named this compound.15 has not been described in the scientific literature. Researchers relying on this compound should consider alternative negative controls and be aware of potential off-target effects at higher concentrations. The provided data and protocols offer a foundational understanding of how to effectively use and interpret the effects of this compound in a research setting.
Assessing the In Vivo Specificity of KH7: A Comparison with Next-Generation sAC Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is critical for the accurate interrogation of biological pathways. This guide provides a comparative analysis of the in vivo specificity of KH7, a first-generation inhibitor of soluble adenylyl cyclase (sAC), with its more recently developed alternatives, LRE1 and TDI-10229. While this compound has been instrumental in initial studies of sAC, accumulating evidence of its off-target effects necessitates a careful evaluation of its suitability for in vivo research.
Soluble adenylyl cyclase (sAC) is a ubiquitously expressed enzyme that, unlike transmembrane adenylyl cyclases (tmACs), is regulated by bicarbonate and calcium ions. It plays crucial roles in various physiological processes, including sperm motility and capacitation, making it an attractive therapeutic target. This guide will delve into the specificity of this compound and its successors, presenting available data to inform the selection of the most appropriate tool compound for in vivo studies.
Comparative Inhibitory Potency against sAC
The development of sAC inhibitors has seen a significant leap in potency from the initial discovery of this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, LRE1, and TDI-10229 against sAC, highlighting the substantial improvement in on-target activity with the newer compounds.
| Compound | sAC IC50 |
| This compound | ~3-10 µM |
| LRE1 | ~5.3-10 µM |
| TDI-10229 | ~113.5-160 nM |
The Challenge of Specificity: sAC vs. tmACs
This compound has been reported to be specific for sAC over tmACs in cellular systems, but the lack of extensive profiling against all tmAC isoforms warrants caution. Its utility is further compromised by known off-target effects.
LRE1 represents an improvement in specificity. Studies have shown that at concentrations that completely inhibit sAC, LRE1 has negligible effects on the activity of several tmAC isoforms.
TDI-10229 is presented as a highly selective sAC inhibitor. At a concentration of 20 µM (over 100-fold its sAC IC50), it showed no significant activity against a large panel of 310 kinases and 46 other common drug targets, suggesting a clean off-target profile.
Signaling Pathway and Inhibition
The following diagram illustrates the activation of soluble adenylyl cyclase and the points at which this compound and its alternatives exert their inhibitory effects.
Caption: sAC is activated by bicarbonate and calcium, leading to the conversion of ATP to cAMP. This compound, LRE1, and TDI-10229 inhibit this process.
Off-Target Effects of this compound: Mitochondrial Uncoupling
A significant concern with the use of this compound in vivo is its well-documented off-target effect as a mitochondrial uncoupler. This action disrupts the mitochondrial membrane potential, leading to a decrease in ATP production and confounding the interpretation of experimental results. This effect is independent of its action on sAC and can lead to cellular toxicity. Researchers using this compound should be aware of this liability and perform appropriate control experiments to distinguish sAC-mediated effects from those caused by mitochondrial dysfunction.
Experimental Protocols
To aid researchers in assessing the specificity of sAC inhibitors, we provide the following generalized experimental protocols.
General Experimental Workflow for Specificity Assessment
Caption: A general workflow for assessing the on-target and off-target effects of an sAC inhibitor.
In Vitro Adenylyl Cyclase Activity Assay
This protocol provides a general method for measuring the activity of adenylyl cyclases in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against sAC and tmAC isoforms.
Materials:
-
Purified recombinant sAC or membranes from cells expressing specific tmAC isoforms.
-
ATP, [α-32P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2 or MnCl2)
-
Activators (e.g., bicarbonate for sAC, forskolin or Gαs for tmACs)
-
Inhibitor stock solution (in DMSO)
-
Dowex and alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, activators, and varying concentrations of the inhibitor.
-
Add the enzyme preparation (purified sAC or tmAC-expressing membranes) to the reaction mixtures and pre-incubate on ice.
-
Initiate the reaction by adding a mixture of ATP and [α-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS, 40 mM ATP).
-
Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [32P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Assessment of Mitochondrial Respiration
This protocol outlines a general method to assess the off-target effects of a compound on mitochondrial function.
Objective: To determine if an inhibitor affects mitochondrial oxygen consumption, indicative of mitochondrial uncoupling.
Materials:
-
Isolated mitochondria or intact cells
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and EGTA)
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Inhibitor stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
Procedure:
-
Prepare a suspension of isolated mitochondria or intact cells in respiration buffer.
-
Add the cell or mitochondrial suspension to the chamber of the respirometer.
-
Sequentially add substrates to stimulate basal respiration (State 2).
-
Add ADP to induce active respiration (State 3).
-
After a stable State 3 respiration is achieved, add the inhibitor at various concentrations and monitor the oxygen consumption rate. An increase in oxygen consumption without a corresponding increase in ATP synthesis is indicative of mitochondrial uncoupling.
-
As a positive control, use a known mitochondrial uncoupler like FCCP.
Conclusion and Recommendations
The in vivo specificity of an sAC inhibitor is paramount for the reliable interpretation of experimental findings. While this compound was a valuable tool for initial sAC research, its known off-target effects, particularly mitochondrial uncoupling, present a significant liability for in vivo studies.
For researchers requiring a high degree of specificity and potency for in vivo experiments, the use of newer generation sAC inhibitors is strongly recommended.
-
LRE1 offers improved specificity over this compound.
-
TDI-10229 stands out as a potent, orally bioavailable, and highly selective sAC inhibitor with a favorable pharmacokinetic profile, making it a superior choice for in vivo studies.
When designing in vivo experiments, it is crucial to include appropriate controls to validate the on-target effects of the chosen inhibitor and to rule out potential off-target contributions to the observed phenotype. This includes, where possible, the use of sAC knockout or knockdown models to confirm the sAC-dependence of the inhibitor's effects.
A Comprehensive Review of Alternatives to KH7 for Soluble Adenylyl Cyclase (sAC) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternatives to the archetypal soluble adenylyl cyclase (sAC) inhibitor, KH7. We present a comprehensive analysis of their inhibitory potency, supported by experimental data and detailed methodologies. This document is intended to aid researchers in selecting the most appropriate sAC inhibitor for their specific experimental needs.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a vital intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G-protein coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues such as bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP levels.[1][2] This unique regulatory mechanism positions sAC as a critical sensor of the intracellular environment, playing key roles in various physiological processes, including sperm motility and capacitation, and mitochondrial function.[2][3] The development of specific and potent sAC inhibitors is crucial for dissecting its physiological roles and for therapeutic applications.
Limitations of this compound
This compound was one of the first identified sAC-selective inhibitors and has been instrumental in many studies.[4] However, it possesses certain limitations, including modest potency and off-target effects that can lead to cytotoxicity independent of sAC inhibition.[4] These drawbacks have spurred the development of more potent and specific sAC inhibitors.
Comparison of this compound Alternatives
Several promising alternatives to this compound have been developed and characterized. This guide focuses on the most prominent examples: LRE1, TDI-10229, and TDI-11861. The following tables summarize their in vitro and cellular inhibitory potencies.
Biochemical Potency of sAC Inhibitors
The biochemical potency of sAC inhibitors is typically determined using in vitro assays with purified recombinant sAC protein. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Inhibitor | Biochemical IC₅₀ | Assay Conditions | Reference(s) |
| This compound | ~3 µM | Purified sAC | [4] |
| LRE1 | 3.2 µM - 7.8 µM | Purified human sAC, with Ca²⁺ and HCO₃⁻ | [5][6] |
| TDI-10229 | 113.5 nM - 160 nM | Purified human sAC, with Ca²⁺ and HCO₃⁻ | [1][5] |
| TDI-11861 | 1.7 nM - 5.1 nM | Purified human sAC, subnanomolar assay with Mn²⁺ | [5][7] |
| TDI-11155 | 15.7 nM | Purified human sAC, with Ca²⁺ and HCO₃⁻ | [5] |
| TDI-11891 | 0.33 nM | Purified human sAC, subnanomolar assay with Mn²⁺ | [5] |
| TDI-11893 | 1.7 nM | Purified human sAC, subnanomolar assay with Mn²⁺ | [5] |
Cellular Potency of sAC Inhibitors
The cellular potency of sAC inhibitors is assessed in cell-based assays, often using cell lines that overexpress sAC, such as the HEK293-based 4-4 cell line.[8] This provides a more physiologically relevant measure of inhibitor efficacy, accounting for factors like cell permeability.
| Inhibitor | Cellular IC₅₀ | Cell Line | Reference(s) |
| LRE1 | 5.3 µM - 11 µM | 4-4 cells (sAC-overexpressing HEK293) | [5][9] |
| TDI-10229 | 92 nM - 113.5 nM | 4-4 cells (sAC-overexpressing HEK293) | [5] |
| TDI-11861 | 5.1 nM | 4-4 cells (sAC-overexpressing HEK293) | [5] |
| TDI-11155 | 15.7 nM | 4-4 cells (sAC-overexpressing HEK293) | [5] |
| TDI-11891 | 2.3 nM | 4-4 cells (sAC-overexpressing HEK293) | [5] |
| TDI-11893 | 19.4 nM | 4-4 cells (sAC-overexpressing HEK293) | [5] |
Experimental Protocols
Biochemical sAC Inhibition Assay (Two-Column Method)
This protocol is adapted from established methods for measuring adenylyl cyclase activity.[6][8]
Materials:
-
Purified recombinant human sAC protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA
-
Activators: 2 mM CaCl₂, 4 mM MgCl₂, 40 mM NaHCO₃ (for standard assay) or 10 mM MnCl₂ (for subnanomolar assay)
-
Substrate: 1 mM ATP (standard) or 2 mM ATP (subnanomolar), supplemented with α-³²P labeled ATP
-
Inhibitor compounds dissolved in DMSO
-
Stop Solution: 2% SDS
-
Dowex and Alumina chromatography columns
Procedure:
-
Pre-incubate purified sAC protein (~5 nM for standard assay, ~0.25 nM for subnanomolar assay) with varying concentrations of the inhibitor (or DMSO vehicle control) for 15 minutes at 30°C in the assay buffer containing activators.[8]
-
Initiate the reaction by adding the ATP substrate mix. The final reaction volume is 100 µL.[8]
-
Incubate the reaction for 30 minutes at 30°C.[6]
-
Stop the reaction by adding 200 µL of Stop Solution.[6]
-
Separate the resulting ³²P-labeled cAMP from unreacted ATP using sequential Dowex and Alumina chromatography.[8]
-
Quantify the amount of ³²P-cAMP produced using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based sAC Inhibition Assay
This protocol utilizes the sAC-overexpressing 4-4 cell line to measure inhibitor potency in a cellular context.[8]
Materials:
-
4-4 cells (HEK293 cells stably overexpressing sAC)
-
DMEM with 10% FBS
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Inhibitor compounds dissolved in DMSO
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Seed 4-4 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[8]
-
One hour prior to the assay, replace the culture medium with fresh medium.[8]
-
Pre-incubate the cells with varying concentrations of the sAC inhibitor (or DMSO vehicle control) for 10 minutes at 37°C.[8]
-
Add 500 µM IBMX to each well to inhibit PDE activity and incubate for 5-10 minutes at 37°C.[8]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the DMSO-treated control and determine the cellular IC₅₀ value by plotting the data against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Soluble Adenylyl Cyclase (sAC) Signaling Pathway
The following diagram illustrates the key components of the sAC signaling pathway. sAC is activated by intracellular bicarbonate and calcium. Upon activation, it catalyzes the conversion of ATP to cAMP. cAMP then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a variety of cellular processes.
Caption: The sAC signaling pathway.
Experimental Workflow for sAC Inhibitor Screening
The diagram below outlines the general workflow for screening and characterizing sAC inhibitors, from initial biochemical assays to cell-based validation.
Caption: Workflow for sAC inhibitor screening.
Conclusion
The development of novel sAC inhibitors has significantly advanced our ability to study the physiological roles of this important enzyme. Compounds such as LRE1, and particularly the more recent TDI series of inhibitors (TDI-10229 and TDI-11861), offer substantial improvements in potency and specificity over this compound. This guide provides the necessary data and experimental context to assist researchers in making informed decisions for their sAC-related studies. The continued development of even more refined sAC inhibitors holds great promise for both basic research and therapeutic applications.
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of soluble adenylyl cyclase in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autoinhibitory Regulation of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Adenylyl Cyclase Controls Mitochondria-dependent Apoptosis in Coronary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KH7 Products in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including cleaning agents like KH7 products, is a critical component of maintaining a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of this compound brand cleaners, ensuring that procedural steps align with standard laboratory safety protocols.
Key Product Information
This compound products are chemical formulations that vary in their specific composition and associated hazards. Understanding these properties is the first step in determining the correct disposal pathway. The table below summarizes the key characteristics of common this compound products based on their Safety Data Sheets (SDS).
| Product Name | Primary Function | Key Hazards | pH Level | Disposal Considerations |
| This compound Super Degreaser | Degreaser | Causes skin and eye irritation.[1] | Alkaline | Not classified as environmentally hazardous.[1] Small spills can be absorbed with inert material.[1] |
| This compound Laundry Stain Remover | Pre-wash Stain Remover | Causes serious eye irritation. May be corrosive to metals.[2] | Not Specified | Follow local regulations. |
| This compound Limescale Remover | Limescale Removal | Acidic pH. Cannot be used on certain surfaces like marble, natural stones, and aluminum.[3] | Acidic | Neutralization may be required before disposal. |
Experimental Protocols for Disposal
The disposal of this compound products in a laboratory setting should be treated with the same rigor as the disposal of any other chemical reagent. The appropriate procedure depends on the volume of waste, its potential contamination with other laboratory chemicals, and institutional and local regulations.
Methodology for Small Quantities (e.g., residual amounts from cleaning applications):
-
Consult the Safety Data Sheet (SDS): Before disposal, always review the SDS for the specific this compound product. The SDS will provide information on hazards, handling, and disposal.[4]
-
Neutralization (for acidic or alkaline products): For products with a high or low pH, such as the alkaline this compound Super Degreaser or the acidic this compound Limescale Remover, neutralization is a key step.
-
For alkaline solutions, neutralize by adding a weak acid (e.g., citric acid or acetic acid) until the pH is between 6.0 and 8.0.
-
For acidic solutions, neutralize with a weak base (e.g., sodium bicarbonate or sodium carbonate) until the pH is within a neutral range.
-
-
Drain Disposal: For small quantities of neutralized, water-soluble this compound products that are not contaminated with other hazardous chemicals, disposal down the drain with copious amounts of running water is often acceptable.[5][6] This helps to dilute the solution and prevent damage to plumbing.
Methodology for Large Quantities or Contaminated Waste:
-
Waste Collection: If the this compound product is contaminated with other laboratory chemicals (e.g., solvents, heavy metals) or if you have a large volume of waste, it must be collected as hazardous chemical waste.
-
Containerization: Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including all chemical components and their approximate percentages.[5][7]
-
Storage: Store the waste container in a designated satellite accumulation area, such as a fume hood, to await pickup.[5]
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound products in a laboratory environment.
Caption: Decision workflow for this compound disposal in a lab.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound cleaning products, thereby upholding the standards of laboratory safety and chemical handling. Always prioritize safety and consult with your institution's EHS department if you are unsure about a disposal procedure.
References
Essential Safety and Operational Protocols for Handling KH7
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal of KH7, tailored for laboratory and research professionals. Given that "this compound" can refer to both a commercial degreasing agent and a specific research chemical, this guide addresses the distinct safety requirements for each.
This compound Degreaser
Chemical Identity and Hazards: A universal degreaser that can cause skin and serious eye irritation[1][2].
1.1 Recommended Personal Protective Equipment
Proper PPE is critical to mitigate the risks of skin and eye irritation. The following table summarizes the recommended PPE for handling this compound degreaser.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Use | Safety glasses with side shields or chemical splash goggles[2]. | Nitrile or other chemical-resistant gloves. | Lab coat or other protective clothing to avoid skin contact[2]. | Not generally required with adequate ventilation[2]. |
| Spill Cleanup | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | May be required depending on the size and location of the spill. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Lab coat or other protective clothing. | Not generally required. |
1.2 Handling and Storage Procedures
-
Handling: Always wash hands thoroughly after handling the product and before eating, drinking, or smoking[2]. Avoid prolonged or repeated contact with the skin[2]. Ensure adequate ventilation in the area of use[2]. An eye wash station and safety shower should be in close proximity[2].
-
Storage: Store in a cool, well-ventilated area with the container tightly closed[2].
1.3 Spill and Disposal Plan
-
Spills: In case of a spill, isolate the leak if it is safe to do so. Absorb the spillage with sand or an inert absorbent material and transfer it to a secure container[1].
-
Disposal: Dispose of the product and its container in accordance with all applicable local, state, and federal regulations.
This compound Research Chemical (CAS 330676-02-3)
Chemical Identity and Hazards: A selective inhibitor of soluble adenylyl cyclase, identified as toxic if swallowed[3].
2.1 Recommended Personal Protective Equipment
Given the oral toxicity of this compound, stringent adherence to PPE protocols is essential to prevent accidental ingestion.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | Not required with proper ventilation[3]. |
| In Vitro/In Vivo Experiments | Safety glasses with side shields or goggles. | Chemical-resistant gloves. Inspect gloves before use[4]. | Lab coat. | Not required with proper ventilation. |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not required. |
2.2 Experimental Protocols and Handling
-
Handling: Do not eat, drink, or smoke when using this product[3]. Wash hands and any exposed skin thoroughly after handling[3]. Use proper glove removal technique to avoid skin contact[4].
-
Storage: Store in a locked and secure location[3].
2.3 Disposal Plan
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations[3].
Visualized Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling chemical substances in a laboratory setting.
Caption: A workflow diagram for selecting appropriate Personal Protective Equipment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
